3-Methoxy-2,2-dimethylpropanoic acid
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-methoxy-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,4-9-3)5(7)8/h4H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFLSQGRBROAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40982790 | |
| Record name | 3-Methoxy-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64241-78-7 | |
| Record name | 3-Methoxy-2,2-dimethylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64241-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxypivalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064241787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40982790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypivalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient synthetic pathway for 3-Methoxy-2,2-dimethylpropanoic acid, a valuable building block in pharmaceutical and chemical research. The synthesis is presented in a three-step sequence commencing with the readily available starting material, 3-Hydroxy-2,2-dimethylpropanoic acid. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic route and workflows to aid in successful laboratory implementation.
Synthesis Overview
The synthesis of this compound is achieved through a three-step process:
-
Esterification: The carboxylic acid functionality of 3-Hydroxy-2,2-dimethylpropanoic acid is first protected as a methyl ester via Fischer esterification. This prevents interference from the acidic proton during the subsequent methylation step.
-
Methylation: The hydroxyl group of the resulting methyl 3-hydroxy-2,2-dimethylpropionate is then methylated using a Williamson ether synthesis with a strong base and a methylating agent.
-
Hydrolysis: Finally, the methyl ester is hydrolyzed under basic conditions (saponification) to yield the target compound, this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reagents for the Synthesis of this compound
| Step | Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1 | 3-Hydroxy-2,2-dimethylpropanoic Acid | C₅H₁₀O₃ | 118.13 | Starting Material |
| 1 | Methanol | CH₄O | 32.04 | Reagent/Solvent |
| 1 | Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | Catalyst |
| 2 | Methyl 3-hydroxy-2,2-dimethylpropionate | C₆H₁₂O₃ | 132.16 | Intermediate |
| 2 | Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Base |
| 2 | Methyl Iodide | CH₃I | 141.94 | Methylating Agent |
| 2 | Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Solvent |
| 3 | Methyl 3-methoxy-2,2-dimethylpropanoate | C₇H₁₄O₃ | 146.18 | Intermediate |
| 3 | Lithium Hydroxide | LiOH | 23.95 | Base |
| 3 | Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
| 3 | Water | H₂O | 18.02 | Solvent |
| 3 | Hydrochloric Acid (concentrated) | HCl | 36.46 | Acid for workup |
Table 2: Reaction Conditions and Expected Yields
| Step | Reaction | Temperature | Time | Expected Yield |
| 1 | Esterification | Reflux | 16-24 hours | >90% |
| 2 | Methylation | 0 °C to Room Temp. | 2-4 hours | 85-95% |
| 3 | Hydrolysis | Room Temperature | 12-18 hours | >95% |
Experimental Protocols
Step 1: Synthesis of Methyl 3-hydroxy-2,2-dimethylpropionate (Esterification)
Protocol:
-
To a solution of 3-hydroxy-2,2-dimethylpropanoic acid (1.0 eq) in methanol (5-10 mL per gram of starting material), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-hydroxy-2,2-dimethylpropionate as a colorless oil.
Step 2: Synthesis of Methyl 3-methoxy-2,2-dimethylpropanoate (Methylation)
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl 3-hydroxy-2,2-dimethylpropionate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-methoxy-2,2-dimethylpropanoate, which can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound (Hydrolysis)
Protocol:
-
Dissolve methyl 3-methoxy-2,2-dimethylpropanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide (2.0-3.0 eq) to the solution and stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is no longer detectable.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as the final product.
Visualized Pathways and Workflows
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Experimental Workflow: Methylation Step
Caption: Experimental workflow for the methylation of Methyl 3-hydroxy-2,2-dimethylpropionate.
An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxypivalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypivalic acid, systematically known as 3-methoxy-2,2-dimethylpropanoic acid, is a carved-in-stone carboxylic acid derivative. Its unique structural features, including a quaternary carbon center and a methoxy group, impart specific physicochemical properties that are of interest in various fields, particularly in drug design and development. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxypivalic acid, details the experimental protocols for their determination, and presents a plausible synthetic route. Due to the limited availability of experimental data for this specific compound, this guide incorporates both predicted values and experimental data from structurally related compounds for a comparative and more complete understanding.
Physicochemical Properties
The physicochemical properties of a molecule are crucial in determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies. The following tables summarize the available and predicted data for 3-Methoxypivalic acid and compare it with its parent compound, pivalic acid, and a key precursor, 3-hydroxy-2,2-dimethylpropanoic acid.
Table 1: Core Physicochemical Properties of 3-Methoxypivalic Acid
| Property | Value | Source |
| Systematic Name | This compound | IUPAC |
| Synonyms | 3-Methoxypivalic acid | - |
| CAS Number | 64241-78-7 | - |
| Molecular Formula | C₆H₁₂O₃ | PubChem[1] |
| Molecular Weight | 132.16 g/mol | PubChem[1] |
| Predicted pKa | 4.74 ± 0.13 | ChemicalBook (for a similar compound)[2] |
| Predicted logP (XlogP) | 0.5 | PubChem[1] |
| Predicted Boiling Point | 331.3 ± 17.0 °C | ChemicalBook (for a similar compound)[2] |
| Melting Point | No data available | - |
| Solubility | No data available | - |
Table 2: Comparative Physicochemical Properties
| Property | Pivalic Acid | 3-Hydroxy-2,2-dimethylpropanoic acid |
| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₃ |
| Molecular Weight | 102.13 g/mol [3] | 118.13 g/mol [4][5] |
| pKa | 5.03[6] | No data available |
| logP | 1.5[3] | No data available |
| Melting Point | 32-35 °C[7][8] | -16 °C[4][9] |
| Boiling Point | 163-164 °C[7] | 164-166 °C at 20 mmHg[4][9] |
| Water Solubility | 25 g/L[8] | Soluble in water[4][9] |
Synthesis Pathway
A plausible synthetic route to 3-Methoxypivalic acid starts from 3-hydroxy-2,2-dimethylpropanoic acid. The synthesis involves two key steps: a Williamson ether synthesis to introduce the methoxy group, followed by an oxidation of the primary alcohol to a carboxylic acid.
Caption: Plausible synthetic pathway for 3-Methoxypivalic acid.
Experimental Protocols
The determination of physicochemical properties is fundamental to chemical and pharmaceutical sciences. Below are detailed methodologies for the key experiments cited.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation: A precise amount of 3-Methoxypivalic acid is dissolved in a suitable solvent (usually water or a water-cosolvent mixture) to create a solution of known concentration.
-
Titration: A standardized solution of a strong base (e.g., sodium hydroxide) is gradually added to the acid solution from a burette.
-
pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH meter as the base is added.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of the base added.
-
pKa Determination: The equivalence point of the titration is identified from the inflection point of the curve. The volume of base at the half-equivalence point is then determined. At this point, the concentration of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. It is a key indicator of a molecule's lipophilicity.
Caption: Workflow for logP determination by the shake-flask method.
Methodology:
-
Preparation: A known amount of 3-Methoxypivalic acid is dissolved in a pre-saturated mixture of n-octanol and water.
-
Partitioning: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and formulation. A common method for its determination is the equilibrium solubility method.
Caption: Workflow for solubility determination.
Methodology:
-
Sample Preparation: An excess amount of solid 3-Methoxypivalic acid is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Separation: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.
Melting and Boiling Point Determination
Melting and boiling points are fundamental physical properties that provide information about the purity and identity of a compound.
Melting Point Determination (Capillary Method):
-
A small amount of the finely powdered solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased.
-
The temperature range from which the solid first begins to melt to when it is completely liquid is recorded as the melting point range.
Boiling Point Determination (Distillation Method):
-
The liquid is placed in a distillation flask with a boiling chip.
-
The apparatus is heated, and the liquid is brought to a boil.
-
The vapor rises and is condensed in a condenser.
-
The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of distillate is collected, is recorded as the boiling point.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 3-Methoxypivalic acid. While experimental data for this specific molecule is limited, the provided predicted values, in conjunction with data from analogous compounds, offer valuable insights for researchers and drug development professionals. The detailed experimental protocols serve as a practical resource for the empirical determination of these crucial parameters, enabling a more thorough characterization of this and other novel chemical entities. Further experimental investigation is warranted to confirm the predicted properties and to fully elucidate the potential of 3-Methoxypivalic acid in various scientific applications.
References
- 1. This compound | C6H12O3 | CID 3017506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3-Methoxyphenyl)-2,2-diMethylpropanoic acid CAS#: 1225532-71-7 [m.chemicalbook.com]
- 3. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pivalic acid - Wikipedia [en.wikipedia.org]
- 7. Pivalic acid | CAS#:75-98-9 | Chemsrc [chemsrc.com]
- 8. Pivalic acid for synthesis 75-98-9 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
An In-Depth Technical Guide to 3-Methoxy-2,2-dimethylpropanoic Acid (CAS: 64241-78-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-2,2-dimethylpropanoic acid, with the CAS number 64241-78-7, is a carboxylic acid derivative. This technical guide aims to provide a comprehensive overview of its chemical properties. Despite extensive searches of scientific literature and patent databases, detailed information regarding its synthesis, specific applications in drug development, biological activity, and associated experimental protocols remains largely unavailable in the public domain. This document summarizes the currently available data.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This information is primarily sourced from chemical suppliers and public chemical databases.
| Property | Value | Source |
| CAS Number | 64241-78-7 | |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Methoxypivalic acid, 2-methyl-2-methoxymethylpropionic acid | [1] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥95% | [2] |
Synthesis
Caption: A logical workflow for the synthesis of this compound.
Applications and Biological Activity
Currently, there is a notable absence of published research detailing the applications of this compound in drug development or its inherent biological activity. While its structure may be of interest as a building block in medicinal chemistry, no specific therapeutic targets or mechanisms of action have been publicly documented.
Experimental Protocols
Due to the lack of available experimental data, this guide cannot provide detailed methodologies for key experiments involving this compound.
Safety Information
Based on available safety data sheets, this compound should be handled with care. The following hazard statements have been associated with the compound:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H318: Causes serious eye damage[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are strongly recommended when handling this chemical.
Conclusion and Future Directions
This compound is a chemical compound for which there is a significant gap in the publicly available scientific literature. While its basic chemical and physical properties are known, its synthesis, potential applications, and biological activity remain unexplored or unpublished. For researchers and drug development professionals, this compound represents an area with potential for novel discovery. Future work could focus on developing and publishing a robust synthetic protocol, screening the compound for biological activity against various therapeutic targets, and exploring its potential as a scaffold or building block in the design of new pharmaceutical agents. The logical relationship for future research is depicted below.
References
Spectroscopic Analysis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Methoxy-2,2-dimethylpropanoic acid. Due to the limited availability of public spectroscopic data, this document outlines the standard methodologies for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for a small organic molecule of this nature. While specific experimental data for the title compound is not available in public databases at the time of this publication, this guide serves as a foundational resource for researchers aiming to perform such analyses. A primary literature reference from 1983 is noted as a likely source for NMR data.
Introduction
This compound is a carboxylic acid derivative with potential applications in organic synthesis and drug development. Its molecular structure, featuring a methoxy group, a quaternary carbon center, and a carboxylic acid moiety, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is crucial for confirming its identity, purity, and for elucidating its role in chemical reactions. This guide details the standard experimental protocols for obtaining and analyzing the necessary spectroscopic data.
Spectroscopic Data (Data Not Available)
A comprehensive search of publicly available spectroscopic databases did not yield specific, quantitative data for this compound. The following tables are provided as templates for data presentation upon experimental acquisition.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data Not Available |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available |
Note: A key reference pointing to potential NMR data is: Schneider, B., Doskočilová, D., Štokr, J., & Ševčík, S. (1983). Collection of Czechoslovak Chemical Communications, 48(10), 2989-2996.
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data Not Available |
MS (Mass Spectrometry) Data
| m/z | Relative Abundance (%) | Assignment |
| Data Not Available |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
If necessary, use a vortex mixer or sonication to ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay). For ¹³C NMR, a greater number of scans will likely be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, solid sample of this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrument Setup and Data Acquisition:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a "soft" ionization technique suitable for determining the molecular ion, while EI is a "hard" technique that provides information about the fragmentation pattern.
-
Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatograph. For EI, the sample is introduced into a high vacuum source where it is vaporized and bombarded with electrons.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Processing:
-
Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI, M⁺˙ for EI) and major fragment ions.
-
The exact mass can be used to determine the elemental composition.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a small organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Solubility Profile of 3-Methoxy-2,2-dimethylpropanoic Acid in Organic Solvents: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-Methoxy-2,2-dimethylpropanoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on the compound's chemical structure and furnishes detailed experimental protocols for its empirical determination.
Core Concepts: Predicting Solubility
This compound is a carboxylic acid. The solubility of carboxylic acids is governed by the interplay between the polar carboxylic acid group and the nonpolar hydrocarbon portion of the molecule.[1] Generally, carboxylic acids are more soluble in polar organic solvents than in nonpolar ones. The presence of the methoxy group and the compact neopentyl-like structure of this compound are expected to influence its solubility profile. Shorter-chain carboxylic acids are typically miscible with water, but their solubility decreases as the carbon chain length increases.[1][2] Carboxylic acids are generally soluble in organic solvents like ethanol, toluene, and diethyl ether.[1]
Predicted Solubility in Common Organic Solvents
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Ethanol, Methanol) | High | The carboxylic acid group can form hydrogen bonds with the hydroxyl group of the alcohol. |
| Polar Aprotic (e.g., Acetone, DMSO, Acetonitrile) | Moderate to High | The polar nature of these solvents can interact with the polar carboxylic acid group. |
| Nonpolar (e.g., Hexane, Toluene) | Low to Moderate | The nonpolar hydrocarbon portion of the molecule will have some affinity for nonpolar solvents. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental methodologies are recommended.
Method 1: Isothermal Shake-Flask Method
This is a widely used and reliable method for determining equilibrium solubility.[3]
Protocol:
-
Preparation: Prepare a series of vials, each containing a known volume of the selected organic solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature bath with agitation (e.g., a shaker). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any undissolved solid.
-
Analysis: Determine the concentration of this compound in the sampled solution using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the concentration of the analyte.
-
Gas Chromatography (GC): Suitable if the compound is volatile or can be derivatized.
-
Titration: A classic method where the carboxylic acid is titrated with a standardized base.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Method 2: Gravimetric Method
A simpler, though potentially less precise, method for determining solubility.
Protocol:
-
Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, ensuring there is excess undissolved solid.
-
Filtration: Filter the saturated solution to remove the excess solid.
-
Evaporation: Take a known volume or mass of the clear filtrate and place it in a pre-weighed container.
-
Drying: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.
-
Calculation: The difference in weight of the container before and after evaporation gives the mass of the dissolved solute. Calculate the solubility based on the initial volume or mass of the solvent used.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Logical Relationship for Solubility Prediction
The following diagram illustrates the logical relationship between the molecular structure of this compound and its predicted solubility in different types of organic solvents.
Caption: Factors influencing the predicted solubility.
References
An In-depth Technical Guide to 3-Methoxypivalic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypivalic acid, systematically named 3-methoxy-2,2-dimethylpropanoic acid, is a substituted short-chain carboxylic acid. While not as widely documented as its parent compound, pivalic acid, it has emerged as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of 3-Methoxypivalic acid, with a focus on its relevance to drug development.
Discovery and History
The definitive discovery of 3-Methoxypivalic acid is not marked by a singular, seminal publication. Instead, its emergence is intertwined with the broader history of pivalic acid and its derivatives, which have been of interest in organic and medicinal chemistry for many decades. Pivalic acid itself is commercially prepared through the hydrocarboxylation of isobutene via the Koch reaction[1].
The direct precursor to 3-Methoxypivalic acid, Methyl 3-hydroxy-2,2-dimethylpropanoate, has been known for a longer period, with synthesis references dating back to at least 1963[2]. This suggests that the foundational chemistry for accessing the 3-methoxy derivative has been established for some time.
The specific synthesis and application of 3-Methoxypivalic acid appear to be more recent. A key example is its use in the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, as detailed in a 2013 patent application[3]. This highlights its role as a specialized reagent in the synthesis of complex molecular architectures for targeted drug discovery. Its history is therefore less about a formal discovery and more about its practical application as a useful synthon in modern pharmaceutical research.
Chemical and Physical Properties
The chemical and physical properties of 3-Methoxypivalic acid are summarized in the table below. These values are primarily computed properties sourced from publicly available chemical databases.
| Property | Value | Reference |
| Molecular Formula | C6H12O3 | [4] |
| Molecular Weight | 132.16 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 64241-78-7 | [4] |
| XLogP3-AA (Predicted) | 0.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Exact Mass | 132.078644241 Da | [4] |
| Monoisotopic Mass | 132.078644241 Da | [4] |
| Topological Polar Surface Area | 46.5 Ų | [4] |
| Heavy Atom Count | 9 | [4] |
| Complexity | 107 | [4] |
Experimental Protocols
The synthesis of 3-Methoxypivalic acid can be achieved through a two-step process starting from the commercially available 3-Hydroxy-2,2-dimethylpropionic acid.
Step 1: Synthesis of Methyl 3-hydroxy-2,2-dimethylpropanoate
This procedure is adapted from established esterification methods[2].
Materials:
-
3-Hydroxy-2,2-dimethylpropionic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Hydroxy-2,2-dimethylpropionic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Stir the reaction mixture under reflux conditions for 16 hours.
-
After completion of the reaction, concentrate the mixture under vacuum.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase with anhydrous sodium sulfate and remove the solvent under vacuum to yield Methyl 3-hydroxy-2,2-dimethylpropanoate as a colorless liquid.
Step 2: Synthesis of 3-Methoxypivalic acid
This procedure is based on the methylation of the corresponding alcohol followed by hydrolysis, as inferred from patent literature describing the synthesis of related compounds[5].
Materials:
-
Methyl 3-hydroxy-2,2-dimethylpropanoate
-
Sodium hydride (NaH)
-
Dry Dimethylformamide (DMF)
-
Methyl iodide (CH₃I) or another methylating agent
-
Lithium hydroxide (LiOH) or other suitable base
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Methyl 3-hydroxy-2,2-dimethylpropanoate in dry DMF and cool the solution to 0 °C.
-
Carefully add sodium hydride to the solution and stir for 30 minutes at 0 °C.
-
Add methyl iodide dropwise to the reaction mixture and allow it to warm to room temperature, stirring overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-methoxy-2,2-dimethylpropanoate.
-
Dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 3-Methoxypivalic acid.
Applications in Drug Development: mPGES-1 Inhibition
3-Methoxypivalic acid has been utilized as a structural component in the synthesis of inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1)[3]. mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the terminal step in the synthesis of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator[6][7]. Inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, as it can reduce the production of PGE2 without affecting the synthesis of other prostanoids, potentially avoiding the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes[8][9].
Prostaglandin E2 Synthesis Pathway and the Role of mPGES-1
The synthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This pathway is a critical target for anti-inflammatory therapies.
References
- 1. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pivalic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Methoxy-2,2-dimethylpropanoic Acid Derivatives and Analogues for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxy-2,2-dimethylpropanoic acid and its derivatives, with a focus on their potential as histone deacetylase (HDAC) inhibitors for therapeutic applications, particularly in oncology. This document details the chemical properties, synthesis, and biological activity of these compounds, offering insights into their mechanism of action and future drug development prospects.
Core Compound: this compound
This compound is a carboxylic acid derivative with the chemical formula C₆H₁₂O₃.[1] Its structure features a methoxy group and two methyl groups at the 2-position of a propanoic acid backbone.
Chemical Structure and Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₁₂O₃ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| CAS Number | 64241-78-7 | [1] |
| SMILES | CC(C)(COC)C(=O)O | [1] |
| InChIKey | FLFLSQGRBROAPA-UHFFFAOYSA-N | [1] |
| Predicted XLogP3 | 0.5 | [1] |
Derivatives and Analogues of Interest
Several derivatives and analogues of this compound have been synthesized and investigated for their biological activities. A key area of interest is their potential as HDAC inhibitors. The general structure of these derivatives often involves modifications to the carboxylic acid moiety to enhance interaction with the zinc-containing active site of HDAC enzymes.
A notable analogue, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, has been identified as a potent HDAC inhibitor.[2] This finding suggests that the 2,2-dimethylpropanoic acid scaffold can be a valuable starting point for the design of novel anticancer agents.
Application in Drug Development: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[3] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[4]
HDAC inhibitors are a promising class of anticancer agents that can reverse this process, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[5] Several HDAC inhibitors have been approved for the treatment of various cancers.[6]
The 2,2-dimethylpropanoic acid core is a feature found in some compounds designed as HDAC inhibitors. The structural rigidity provided by the gem-dimethyl group can be advantageous for binding to the active site of HDAC enzymes.
Quantitative Data on Biological Activity
Table of Anticancer Activity for Related Analogues:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4,5-trimethoxyphenyl-based hydroxamic acid derivatives | HepG2, MCF-7, HCT116, A549 | 0.536 - 4.892 | [8] |
| [9]-Shogaol pyrazole derivatives | HeLa, HCT116, MCF-7 | 8.09 - 11.57 | [4] |
| N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide | A2780, Cal27, Kyse510, MDA-MB231 | Similar to Vorinostat | [7] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of derivatives of this compound typically involves multi-step procedures. A general approach for a related compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, is outlined below. This can be adapted for the synthesis of other analogues.
Synthesis of Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate:
This protocol is based on the synthesis of a structurally related compound and serves as a representative example.
-
Reaction Setup: To a solution of 4-chlorobenzaldehyde in an appropriate solvent (e.g., DMF), add a suitable catalyst and trimethylsilyl ketene acetal.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at room temperature.
-
Work-up: After the reaction is complete, the mixture is quenched and extracted with an organic solvent. The organic layers are combined, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired ester.
Saponification to the Carboxylic Acid:
-
The synthesized ester is dissolved in a suitable solvent (e.g., ethanol).
-
An aqueous solution of a base (e.g., NaOH) is added, and the mixture is heated to reflux.
-
After completion, the reaction mixture is cooled and acidified.
-
The precipitated carboxylic acid is filtered, washed, and dried.
HDAC Inhibition Assay
A common method to assess the HDAC inhibitory activity of a compound is a cell-free enzymatic assay.
-
Reagents: Recombinant human HDAC enzyme, a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair), and a developer solution.
-
Procedure:
-
The test compound is incubated with the HDAC enzyme in an assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
-
Data Analysis: The fluorescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The cytotoxic effect of the compounds on cancer cell lines can be determined using an MTT assay.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Visualizations
HDAC inhibitors exert their anticancer effects by modulating various signaling pathways. The primary mechanism involves the hyperacetylation of histones, which leads to the reactivation of silenced tumor suppressor genes. This can trigger several downstream pathways.
HDAC Inhibition and Gene Expression
Caption: Mechanism of HDAC inhibition leading to altered gene expression.
Downstream Effects of HDAC Inhibition on Cancer Cells
The re-expression of tumor suppressor genes, such as p21, initiates a cascade of events that are detrimental to cancer cell survival.
Caption: Key cellular processes affected by HDAC inhibition in cancer.
Experimental Workflow for Screening HDAC Inhibitors
The process of identifying and characterizing novel HDAC inhibitors from a library of this compound derivatives follows a structured workflow.
Caption: A typical workflow for the discovery of novel HDAC inhibitors.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds for the development of novel HDAC inhibitors. The structural features of this scaffold provide a solid foundation for designing potent and selective inhibitors. Future research should focus on synthesizing a broader range of analogues and conducting comprehensive structure-activity relationship (SAR) studies to optimize their HDAC inhibitory activity and anticancer efficacy. Further investigation into their effects on specific HDAC isoforms and their performance in in vivo cancer models will be crucial for their translation into clinical candidates.
References
- 1. This compound | C6H12O3 | CID 3017506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New [6]-Shogaol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors: A Prospect in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 8. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Experimental Framework for the Analysis of 3-Methoxy-2,2-dimethylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
Based on available data, the fundamental properties of 3-Methoxy-2,2-dimethylpropanoic acid are summarized below. This information is primarily derived from computational predictions available in public databases.
| Property | Value | Source |
| Molecular Formula | C6H12O3 | PubChem |
| Molecular Weight | 132.16 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 64241-78-7 | PubChem |
| Canonical SMILES | CC(C)(COC)C(=O)O | PubChem |
| InChI Key | FLFLSQGRBROAPA-UHFFFAOYSA-N | PubChem |
| Predicted XLogP3 | 0.5 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 3 | PubChem |
Theoretical Calculations
A thorough in-silico analysis of this compound is crucial for understanding its electronic structure, stability, and spectroscopic properties. Density Functional Theory (DFT) is a powerful and widely used computational method for such investigations.
Proposed Computational Protocol
A plausible computational workflow for the theoretical analysis of this compound is outlined below. This protocol is based on standard practices for organic molecules.
Methodology Details:
-
Geometry Optimization: The initial 3D structure of this compound will be generated and subjected to geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p). This will yield the lowest energy conformation of the molecule.
-
Frequency Calculations: Following optimization, vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method will be employed to calculate the isotropic shielding tensors for ¹H and ¹³C nuclei. The calculated shielding values will then be converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
Predicted Spectroscopic Data (Hypothetical)
The following tables summarize the expected outcomes of the theoretical calculations. The specific values are placeholders and would be populated by the actual computational results.
Table 1: Predicted Vibrational Frequencies
| Functional Group | Mode of Vibration | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | ~3500-3300 |
| C-H (Alkyl) | Stretching | ~2980-2850 |
| C=O (Carboxylic Acid) | Stretching | ~1720-1700 |
| C-O (Ether) | Stretching | ~1150-1085 |
| C-O (Carboxylic Acid) | Stretching | ~1320-1210 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | ~10-12 | C=O | ~175-185 |
| -OCH₃ | ~3.3 | -OCH₃ | ~50-60 |
| -CH₂- | ~3.4 | -CH₂- | ~70-80 |
| -C(CH₃)₂ | - | -C(CH₃)₂ | ~30-40 |
| -C(CH₃)₂ | ~1.2 | -C(CH₃)₂ | ~20-30 |
Experimental Protocols
As no dedicated synthesis for this compound is documented, a plausible synthetic route can be proposed starting from commercially available precursors. A logical approach would involve the methylation of a suitable hydroxyl-containing precursor.
Proposed Synthesis Workflow
A potential two-step synthesis is outlined below, starting from 3-hydroxy-2,2-dimethylpropanoic acid.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Esterification of 3-hydroxy-2,2-dimethylpropanoic acid.
-
To a solution of 3-hydroxy-2,2-dimethylpropanoic acid in a suitable alcohol (e.g., methanol or ethanol), add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid, extract the ester with an organic solvent, and purify by distillation or chromatography.
-
-
Step 2: Methylation of the hydroxyl group.
-
Dissolve the resulting ester in an aprotic polar solvent (e.g., THF or DMF).
-
Add a strong base (e.g., sodium hydride) at 0 °C to deprotonate the hydroxyl group.
-
Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and allow the reaction to proceed at room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with water, extract the product, and purify.
-
-
Step 3: Hydrolysis of the ester.
-
Dissolve the methylated ester in a mixture of water and a suitable solvent (e.g., THF or methanol).
-
Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture to protonate the carboxylate.
-
Extract the final product, this compound, with an organic solvent.
-
Purify the final product by recrystallization or column chromatography.
-
Characterization Methods
The synthesized product should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the presence of all expected functional groups and the overall carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the C-O stretch of the ether.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will be used to determine the exact mass of the molecule, confirming its elemental composition.
Conclusion
This technical guide provides a foundational framework for the theoretical and experimental investigation of this compound. The proposed DFT calculations will offer valuable insights into its molecular and electronic properties, while the outlined synthetic and characterization protocols provide a clear path for its laboratory preparation and verification. This information is intended to serve as a starting point for researchers and professionals in the fields of chemistry and drug development to further explore the potential of this and related molecules.
The Biological Activity of 3-Methoxy-2,2-dimethylpropanoic Acid Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of compounds derived from precursors such as 3-Methoxy-2,2-dimethylpropanoic acid. The core focus is on the well-characterized inhibitor, MK-886, which features the structurally related 2,2-dimethylpropanoic acid moiety. This document details its quantitative biological data, the experimental protocols for assessing its activity, and the signaling pathways it modulates.
Introduction
This compound and its derivatives are valuable precursors in the synthesis of biologically active molecules. The gem-dimethyl group on the propanoic acid chain is a key structural feature that can influence the potency and pharmacokinetic properties of the final compound. A prominent example of a biologically active molecule containing this structural motif is MK-886 (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid). Originally developed as an inhibitor of the 5-lipoxygenase-activating protein (FLAP), MK-886 has been subsequently identified as a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer.[1][2] This guide will focus on the biological activity of MK-886 as a representative compound.
Quantitative Biological Activity of MK-886
The inhibitory activity of MK-886 has been quantified against several key enzymes in the eicosanoid biosynthesis pathway. The following table summarizes its reported IC50 values from various in vitro and cell-based assays.
| Target Enzyme/System | Assay Conditions | IC50 Value | References |
| mPGES-1 | Cell-free assay, microsomal preparations from IL-1β-stimulated A549 cells | ~2.0 - 6.0 µM | [3][4] |
| mPGES-1 | Human recombinant enzyme | 2.7 µM | [5] |
| 5-Lipoxygenase Pathway | A23187-stimulated human neutrophils (LTB4 formation) | 10 - 14 nM | [6] |
| 5-Lipoxygenase Pathway | A23187-stimulated human eosinophils and monocytes | 1 - 13 nM | [6] |
| Cyclooxygenase-1 (COX-1) | Isolated enzyme | 8 µM | [7] |
| Cyclooxygenase-1 (COX-1) | Washed human platelets (collagen-induced) | 13 - 15 µM | [7] |
| Cyclooxygenase-2 (COX-2) | Isolated enzyme | 58 µM | [7] |
| DNA Polymerase κ | In vitro DNA synthesis assay | 63.8 ± 1.7 µM | [8] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of biological data. The following is a representative protocol for a cell-free mPGES-1 inhibition assay, synthesized from methodologies described in the literature.[4][9]
Objective: To determine the in vitro inhibitory activity of test compounds against human mPGES-1.
Materials:
-
Human A549 lung carcinoma cells
-
Interleukin-1β (IL-1β)
-
Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Microsome isolation kit or ultracentrifuge
-
Test compound (e.g., MK-886) dissolved in DMSO
-
Prostaglandin H2 (PGH2) substrate
-
Reaction buffer (e.g., potassium phosphate buffer containing glutathione)
-
Stop solution (e.g., a solution containing FeCl2)
-
Internal standard (e.g., 11β-PGE2)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system or HTRF-based detection kit[10]
Procedure:
-
Induction of mPGES-1 Expression:
-
Culture A549 cells to near confluency.
-
Induce mPGES-1 expression by treating the cells with IL-1β (e.g., 1 ng/mL) for 48 hours.
-
-
Preparation of Microsomes:
-
Harvest the IL-1β-stimulated A549 cells.
-
Lyse the cells and isolate the microsomal fraction using a commercial kit or by differential centrifugation (ultracentrifugation).
-
Determine the protein concentration of the microsomal preparation.
-
-
Inhibition Assay:
-
In a microcentrifuge tube or a 96-well plate, pre-incubate the microsomal preparation with the test compound (at various concentrations) or vehicle (DMSO) for 15 minutes at 4°C.[4]
-
Initiate the enzymatic reaction by adding the substrate, PGH2 (e.g., 20 µM final concentration).[4]
-
Allow the reaction to proceed for 1 minute at 4°C.[4]
-
Terminate the reaction by adding the stop solution.
-
Add the internal standard for chromatographic analysis.
-
-
Detection of PGE2:
-
Analyze the formation of PGE2 by RP-HPLC with UV detection or by a homogenous time-resolved fluorescence (HTRF) competitive immunoassay.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Mechanisms of Action
MK-886 exerts its biological effects by inhibiting key enzymes in the arachidonic acid cascade. This pathway is crucial for the inflammatory response.
Arachidonic Acid Cascade and mPGES-1 Inhibition
The primary mechanism of action of MK-886 in the context of inflammation is the inhibition of mPGES-1. This enzyme catalyzes the conversion of PGH2 to PGE2, a key mediator of inflammation, pain, and fever.[2] By blocking mPGES-1, MK-886 reduces the production of PGE2.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MK-886 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Methoxypivalic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypivalic acid, also known as 3-methoxy-2,2-dimethylpropanoic acid, is a carboxylic acid that combines the structural features of a methoxy group and a sterically hindered pivaloyl moiety. While not extensively documented in current literature, its unique combination of functionalities suggests significant potential in various medicinal chemistry applications. This document provides an overview of its potential uses, drawing parallels from established principles in drug design related to its constituent fragments, and offers detailed protocols for its synthesis and evaluation.
Application Notes
The strategic incorporation of 3-methoxypivalic acid or its derivatives into drug candidates can influence their physicochemical and pharmacokinetic properties. The presence of the gem-dimethyl group, a hallmark of pivalic acid, can offer several advantages in drug design.[1][2][3] Similarly, the methoxy group is a common substituent in many approved drugs, contributing favorably to target binding and metabolic stability.[4][5]
Fragment-Based Drug Discovery (FBDD)
3-Methoxypivalic acid can serve as a valuable fragment in FBDD campaigns. Its small size, combined with the distinct steric and electronic features of the gem-dimethyl and methoxy groups, allows it to probe specific pockets in a biological target.
-
Rationale: The gem-dimethyl group can provide a strong van der Waals interaction and restrict the conformational flexibility of the molecule, which can lead to higher potency and selectivity.[1][3] The methoxy group can act as a hydrogen bond acceptor and influence the local electronic environment.[4][5]
-
Application: Screening of 3-methoxypivalic acid against a target protein can identify initial hit compounds. Subsequent optimization can involve growing the fragment by adding other chemical moieties to improve binding affinity and develop a lead compound.
Lead Optimization and Modulation of Physicochemical Properties
The introduction of a 3-methoxypivaloyl moiety during lead optimization can be a strategic approach to enhance a compound's drug-like properties. Carboxylic acids are often associated with poor pharmacokinetic properties, and isosteric replacements are a common strategy to mitigate these issues.[6][7] While 3-methoxypivalic acid is a carboxylic acid itself, its unique substitution pattern can offer advantages.
-
Improved Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation of the adjacent carboxylic acid or other nearby functional groups.[8] This steric hindrance can lead to an extended half-life of the drug molecule.[8]
-
Enhanced Permeability: The methoxy group can increase the lipophilicity of a molecule, which may improve its ability to cross biological membranes.[4] However, the overall effect on permeability will be a balance between the increased lipophilicity from the methoxy group and the polar nature of the carboxylic acid.
-
Tuning Acidity: The electronic effect of the methoxy group and the steric hindrance from the gem-dimethyl group can modulate the pKa of the carboxylic acid, which can influence its ionization state at physiological pH and its interaction with biological targets.[1]
Carboxylic Acid Isostere Mimicry
While 3-methoxypivalic acid contains a carboxylic acid, its sterically hindered nature can allow it to function as a mimic for other groups or to present the carboxylic acid in a specific orientation. In some contexts, a highly hindered carboxylate may have different binding properties or pharmacokinetic profiles compared to a less hindered one.
-
Rationale: The replacement of a less hindered carboxylic acid with a 3-methoxypivaloyl group can alter the binding mode of a molecule, potentially increasing selectivity for a specific target. The steric bulk can also prevent unwanted off-target interactions.
Data Presentation
The following tables summarize the general effects of the gem-dimethyl and methoxy groups on the properties of drug candidates, based on published literature.
Table 1: Influence of the Gem-Dimethyl Group on Drug Properties
| Property | Effect | Rationale | References |
| Potency & Selectivity | Can increase | Van der Waals interactions; conformational restriction. | [1][2][3] |
| Metabolic Stability | Generally increases | Steric hindrance prevents enzymatic degradation. | [8] |
| Solubility | Can decrease | Increased lipophilicity. | [9] |
| Permeability | Can increase | Increased lipophilicity can improve membrane passage. | [2] |
Table 2: Influence of the Methoxy Group on Drug Properties
| Property | Effect | Rationale | References |
| Target Binding | Can enhance | Acts as a hydrogen bond acceptor; fills hydrophobic pockets. | [4][5] |
| Metabolic Stability | Can be a site of metabolism | O-demethylation is a common metabolic pathway. | [10] |
| Solubility | Variable | Can slightly increase or decrease depending on the overall molecular context. | [4] |
| Lipophilicity | Generally increases | Contributes to a higher logP value. | [4] |
Experimental Protocols
Synthesis of 3-Methoxypivalic Acid
A potential synthetic route to 3-methoxypivalic acid can be adapted from general methods for the synthesis of sterically hindered ethers and carboxylic acids. A plausible two-step synthesis is outlined below.
Protocol 1: Synthesis of Methyl 3-hydroxy-2,2-dimethylpropanoate
-
Reaction Setup: To a solution of methyl 2,2-dimethyl-3-oxopropanoate (1 equivalent) in methanol, add sodium borohydride (1.5 equivalents) portion-wise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by the slow addition of acetic acid. Remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield methyl 3-hydroxy-2,2-dimethylpropanoate.
Protocol 2: Methylation and Hydrolysis
-
Methylation: To a solution of methyl 3-hydroxy-2,2-dimethylpropanoate (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) at 0 °C. Stir for 30 minutes, then add methyl iodide (1.5 equivalents). Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis: Add a 2M aqueous solution of lithium hydroxide (3 equivalents) to the reaction mixture and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Work-up and Purification: Acidify the reaction mixture with 1M HCl to pH ~3. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxypivalic acid. Further purification can be achieved by recrystallization or column chromatography.
Protocol for In Vitro Metabolic Stability Assessment
This protocol outlines a general procedure to assess the metabolic stability of 3-methoxypivalic acid or its derivatives using liver microsomes.
-
Preparation of Incubation Mixture: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL), a NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the test compound to a final concentration of 1 µM.
-
Time Points and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).
Mandatory Visualizations
Caption: Workflow for Fragment-Based Drug Discovery (FBDD).
Caption: Evaluation workflow for a novel carboxylic acid derivative.
Caption: Potential metabolic pathways for a 3-methoxypivalic acid derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Methoxy-2,2-dimethylpropanoic Acid in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2,2-dimethylpropanoic acid is a valuable carboxylic acid building block in medicinal chemistry, primarily utilized in the synthesis of various pharmaceutical intermediates. Its unique structural features, including a sterically hindered carboxylic acid and a methoxy group, can impart desirable pharmacokinetic and pharmacodynamic properties to the final drug molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including precursors for 5-HT4 receptor agonists and inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).
Key Applications
The primary application of this compound in pharmaceutical synthesis is its use in amide bond formation . The carboxylic acid moiety readily participates in coupling reactions with a variety of primary and secondary amines to form stable amide linkages. This reaction is fundamental in connecting this building block to other fragments of a target drug molecule.
Synthesis of 5-HT4 Receptor Agonist Intermediates
This compound is a key reagent in the synthesis of intermediates for potent and selective 5-HT4 receptor agonists. These agonists are investigated for the treatment of gastrointestinal disorders and cognitive impairments. The acid is coupled with piperidine-based scaffolds to introduce a specific side chain that contributes to the molecule's affinity and efficacy at the 5-HT4 receptor.
Synthesis of mPGES-1 Inhibitor Intermediates
This acid is also employed in the development of inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory cascade. By incorporating the 3-Methoxy-2,2-dimethylpropanoyl moiety, medicinal chemists can modulate the properties of the inhibitor to enhance its potency and selectivity, offering a potential therapeutic approach for inflammatory diseases with a reduced side-effect profile compared to traditional NSAIDs.
Experimental Protocols
Protocol 1: Amide Coupling for the Synthesis of a 5-HT4 Receptor Agonist Intermediate
This protocol describes the synthesis of N-(piperidin-4-yl)-3-methoxy-2,2-dimethylpropanamide, a key intermediate for a 5-HT4 receptor agonist, via an amide coupling reaction.
Reaction Scheme:
Materials:
-
This compound
-
Isonipecotamide
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add isonipecotamide (1.0 eq.).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature.
-
Add HBTU (1.1-1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(piperidin-4-yl)-3-methoxy-2,2-dimethylpropanamide.
Quantitative Data for Amide Coupling Reactions:
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq. | [Generic HBTU coupling protocols] |
| Amine (e.g., Isonipecotamide) | 1.0 - 1.2 eq. | [Generic HBTU coupling protocols] |
| Reagents | ||
| HBTU | 1.1 - 1.5 eq. | [Generic HBTU coupling protocols] |
| DIPEA | 2.0 - 3.5 eq. | [Generic HBTU coupling protocols] |
| Solvent | DMF | [Generic HBTU coupling protocols] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [Generic HBTU coupling protocols] |
| Reaction Time | 2 - 12 hours | [Generic HBTU coupling protocols] |
| Yield | >90% (Typical) | [High yields are common for HBTU couplings] |
| Purity | High, after chromatography | [Purification is standard] |
Signaling Pathway and Workflow Diagrams
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor, a Gs-protein-coupled receptor, initiates a signaling cascade that leads to various cellular responses. The diagram below illustrates this pathway.
Application Notes and Protocols: 3-Methoxypivaloyl (MOPiv) Group in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of complex molecules. The pivaloyl (Piv) group, an acyl-type protecting group, is well-regarded for its steric bulk, which imparts significant stability against a wide range of reagents and reaction conditions.
This document provides detailed application notes and protocols for the use of the 3-methoxypivaloyl (MOPiv) group, a derivative of the standard pivaloyl group, in protecting group strategies. The presence of the methoxy group at the 3-position may influence the electronic properties and cleavage conditions of the ester, potentially offering advantages in specific synthetic contexts. While not as commonly employed as the parent pivaloyl group, the principles of its application are analogous.
Core Concepts
The 3-methoxypivaloyl group is typically used for the protection of hydroxyl and amino functionalities. Its stability is comparable to the pivaloyl group, offering robustness under many synthetic transformations. The primary activating agents for introducing the MOPiv group are 3-methoxypivaloyl chloride and 3-methoxypivalic anhydride, which can be synthesized from 3-methoxypivalic acid.
Key Attributes of the 3-Methoxypivaloyl Group:
-
High Stability: Resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.
-
Steric Hindrance: The bulky tertiary carbon adjacent to the carbonyl group provides significant steric shielding.
-
Orthogonality: Can be employed in conjunction with other protecting groups that are labile under different conditions.
Data Summary
The following table summarizes the general conditions for the protection of alcohols with the 3-methoxypivaloyl group and its subsequent deprotection. Please note that optimal conditions may vary depending on the specific substrate.
| Transformation | Reagent | Base/Catalyst | Solvent | Temperature | Typical Yield | Notes |
| Protection (Alcohol) | 3-Methoxypivaloyl chloride | Pyridine, DMAP (cat.) | Dichloromethane (DCM) | 0 °C to rt | >90% | Reaction progress can be monitored by TLC. |
| 3-Methoxypivalic anhydride | DMAP (cat.) | Dichloromethane (DCM) | rt | >90% | Anhydride can be less reactive but avoids the generation of HCl. | |
| Deprotection | Lithium hydroxide (LiOH) | - | THF/Water | rt to 50 °C | >85% | Saponification under basic conditions. |
| Sodium methoxide (NaOMe) | - | Methanol (MeOH) | rt to reflux | >85% | Transesterification can be a milder alternative to hydrolysis. | |
| Diisobutylaluminium hydride (DIBAL-H) | - | Dichloromethane (DCM) | -78 °C to 0 °C | Variable | Reductive cleavage to the corresponding alcohol. |
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxypivaloyl Chloride
This protocol describes the conversion of 3-methoxypivalic acid to its corresponding acid chloride, a key reagent for introducing the MOPiv protecting group.
Materials:
-
3-Methoxypivalic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
Procedure:
-
To a solution of 3-methoxypivalic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Monitor the reaction by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS or LC-MS.
-
Once the reaction is complete, carefully remove the solvent and excess reagent in vacuo using a rotary evaporator. The crude 3-methoxypivaloyl chloride is often used directly in the next step without further purification.
Protocol 2: Protection of a Primary Alcohol with 3-Methoxypivaloyl Chloride
This protocol details the procedure for protecting a primary alcohol using the synthesized 3-methoxypivaloyl chloride.
Materials:
-
Alcohol substrate
-
3-Methoxypivaloyl chloride
-
Anhydrous pyridine or Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add pyridine (2.0 - 3.0 eq) or triethylamine (1.5 - 2.0 eq) and a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Cool the mixture to 0 °C.
-
Add a solution of 3-methoxypivaloyl chloride (1.1 - 1.5 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with 1M HCl (if using pyridine), saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 3-methoxypivaloyl protected alcohol.
Protocol 3: Deprotection of a 3-Methoxypivaloyl Ester via Saponification
This protocol describes the cleavage of the MOPiv group under basic hydrolytic conditions.
Materials:
-
3-Methoxypivaloyl protected substrate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Diethyl ether (Et2O)
-
Brine
Procedure:
-
Dissolve the 3-methoxypivaloyl protected substrate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of solid lithium hydroxide (3.0 - 5.0 eq) or an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully acidify with 1M HCl to a pH of ~5-6.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the deprotected alcohol.
Visualizations
The following diagrams illustrate the key chemical transformations and a typical experimental workflow for a protection/deprotection sequence.
Caption: Workflow for MOPiv protection and deprotection.
Caption: Chemical pathway for MOPiv protection and deprotection.
Application Notes and Protocols: Synthesis of 3-Methoxy-2,2-dimethylpropanoyl Chloride and its Utility in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3-methoxy-2,2-dimethylpropanoyl chloride, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The conversion of 3-methoxy-2,2-dimethylpropanoic acid to its corresponding acyl chloride is efficiently achieved through reaction with oxalyl chloride, a standard and effective method for this transformation. These notes offer a comprehensive guide, including a detailed reaction mechanism, a step-by-step experimental protocol, safety precautions, and a discussion of the potential applications of the resulting acyl chloride in drug discovery, leveraging the advantageous properties of the methoxy and gem-dimethyl functionalities.
Introduction
Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates in the synthesis of a wide array of organic compounds, including esters, amides, and ketones. The title compound, 3-methoxy-2,2-dimethylpropanoyl chloride, incorporates a sterically hindered neopentyl-like scaffold with a methoxy group. This combination of features makes it an attractive synthon for introducing unique structural motifs into drug candidates. The gem-dimethyl group can impart metabolic stability and influence conformational rigidity, while the methoxy group can modulate electronic properties and participate in hydrogen bonding, potentially enhancing binding affinity to biological targets.[1][2] The conversion of the parent carboxylic acid to the acyl chloride is a critical activation step, enabling subsequent nucleophilic acyl substitution reactions. Oxalyl chloride is a preferred reagent for this transformation as its byproducts (CO, CO₂, and HCl) are gaseous, simplifying product purification.[3][4]
Reaction of "this compound" with Oxalyl Chloride
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks one of the carbonyl carbons of oxalyl chloride, leading to the formation of an unstable intermediate. This intermediate then collapses, with the departure of chloride and the formation of a mixed anhydride. The released chloride ion then attacks the carbonyl carbon of the carboxylic acid moiety, leading to the formation of the desired acyl chloride and the decomposition of the unstable byproduct into carbon monoxide and carbon dioxide. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction through the in-situ formation of the Vilsmeier reagent, a more potent acylating agent.[3][4]
Reaction Pathway
Caption: Reaction of this compound with oxalyl chloride.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of acyl chlorides from sterically hindered carboxylic acids using oxalyl chloride.[3][4][5]
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | High purity (>98%) |
| Oxalyl chloride | Reagent grade (>98%) |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| Round-bottom flask with magnetic stirrer | Appropriate size for the reaction scale |
| Dropping funnel | |
| Condenser with a drying tube | To protect from atmospheric moisture |
| Ice bath | For temperature control |
| Rotary evaporator | For solvent removal |
| Schlenk line or nitrogen inlet | To maintain an inert atmosphere |
Procedure
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a calcium chloride drying tube is flushed with nitrogen.
-
Charging Reactants: this compound (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and charged into the reaction flask. The solution is cooled to 0 °C using an ice bath.
-
Addition of Oxalyl Chloride: Oxalyl chloride (1.2-1.5 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes.
-
Catalyst Addition: A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) is carefully added to the reaction mixture.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and is stirred for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (CO and CO₂).
-
Work-up: Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The crude 3-methoxy-2,2-dimethylpropanoyl chloride is obtained as an oil.
-
Purification (Optional): For most applications, the crude product is of sufficient purity. If necessary, further purification can be achieved by distillation under reduced pressure.
Safety Precautions
-
Oxalyl chloride is toxic and corrosive. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction generates gaseous byproducts (CO, CO₂, HCl), which should be vented safely.
-
Use anhydrous solvents and glassware to prevent the hydrolysis of oxalyl chloride and the product acyl chloride.
Data Presentation
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Estimated to be in the range of 60-80 °C at reduced pressure (e.g., 10-20 mmHg), based on similar compounds. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.4 (s, 3H, OCH₃), ~3.3 (s, 2H, CH₂), ~1.2 (s, 6H, C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~178 (C=O), ~75 (CH₂), ~59 (OCH₃), ~45 (quaternary C), ~22 (C(CH₃)₂) |
| IR (neat, cm⁻¹) | ~1800 (C=O stretch, characteristic of acyl chlorides), ~2960 (C-H stretch), ~1100 (C-O stretch) |
| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) and characteristic fragmentation patterns. |
Applications in Drug Development
The 3-methoxy-2,2-dimethylpropanoyl chloride is a valuable intermediate for the synthesis of various biologically active molecules. Its structural features can be exploited to fine-tune the pharmacological properties of lead compounds.
Workflow for Application in Drug Discovery
References
- 1. researchgate.net [researchgate.net]
- 2. US5051445A - 3-amino-propyloxyphenyl derivatives, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. 3-Methoxypropanoyl chloride | C4H7ClO2 | CID 2759728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101671245B - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]
- 5. This compound | C6H12O3 | CID 3017506 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 3-Methoxypivalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypivalic acid is a sterically hindered carboxylic acid, a structural feature that presents unique challenges for its efficient conversion to corresponding esters. The bulky tertiary carbon atom adjacent to the carboxyl group impedes the approach of nucleophiles, often rendering standard esterification methods inefficient. This document provides a detailed overview of various esterification strategies, including their mechanisms and optimized protocols, tailored for the successful synthesis of 3-methoxypivalic acid esters. The selection of an appropriate method will depend on the desired scale, the specific alcohol being used, and the tolerance of other functional groups within the molecule.
Esterification Methodologies
Several key strategies have been developed to overcome the steric hindrance in the esterification of pivalic acid and its derivatives. These can be broadly categorized into:
-
Fischer-Speier Esterification: A classic acid-catalyzed condensation between a carboxylic acid and an alcohol. While straightforward, this method often requires harsh conditions and a large excess of the alcohol to drive the equilibrium towards the ester product, especially with hindered acids.
-
Activation via Acid Chloride Formation: A robust, two-step approach where the carboxylic acid is first converted to the more reactive acid chloride using a chlorinating agent like thionyl chloride (SO₂Cl₂). The resulting 3-methoxypivaloyl chloride can then be reacted with the alcohol under milder conditions.
-
Steglich Esterification: This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP). It is a mild and effective method for sterically demanding substrates.
-
Yamaguchi Esterification: A powerful method specifically designed for the formation of esters from sterically hindered carboxylic acids. It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of DMAP.
Data Presentation: Comparison of Esterification Methods
The following table summarizes typical reaction conditions and yields for the esterification of sterically hindered carboxylic acids, providing a comparative basis for method selection for 3-methoxypivalic acid. Note: Data for 3-methoxypivalic acid is limited; therefore, data from structurally similar pivalic acid or 3-hydroxypivalic acid are included as representative examples.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Fischer Esterification | H₂SO₄ (cat.), excess MeOH | Methanol | Reflux | 16 | 57 | [1] |
| Acid Chloride Formation | 1. SOCl₂ 2. Alcohol, Pyridine | 1. Neat or DCM 2. DCM | 1. Reflux 2. 0 to RT | 1. 2-4 2. 1-3 | >90 (overall) | General |
| Steglich Esterification | DCC, DMAP (cat.), Alcohol | Dichloromethane (DCM) | 0 to RT | 3-12 | 70-95 | [2] |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Alcohol | Toluene or THF | Room Temperature | 1-6 | 80-95 | [3][4] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for Methyl 3-Methoxypivalate
This protocol is adapted from the esterification of the structurally similar 3-hydroxy-2,2-dimethylpropionic acid[1].
Materials:
-
3-Methoxypivalic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-methoxypivalic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-methoxypivalate.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Esterification via 3-Methoxypivaloyl Chloride
This is a general and highly effective two-step protocol for hindered acids.
Step 1: Synthesis of 3-Methoxypivaloyl Chloride
Materials:
-
3-Methoxypivalic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM, optional)
-
A few drops of anhydrous N,N-Dimethylformamide (DMF, catalytic)
Procedure:
-
In a fume hood, combine 3-methoxypivalic acid (1.0 eq) and thionyl chloride (1.5-2.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with NaOH solution). The reaction can be run neat or in a minimal amount of anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux gently for 2-4 hours. The evolution of SO₂ and HCl gas will be observed.
-
After the gas evolution ceases, cool the mixture to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure (ensure the vacuum pump is protected from corrosive gases). The crude 3-methoxypivaloyl chloride is often used directly in the next step.
Step 2: Esterification of 3-Methoxypivaloyl Chloride
Materials:
-
Crude 3-Methoxypivaloyl chloride
-
Alcohol (1.0-1.2 eq)
-
Pyridine or Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol (1.0 eq) and pyridine or triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Slowly add a solution of the crude 3-methoxypivaloyl chloride in anhydrous DCM to the cooled alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography or distillation.
Protocol 3: Steglich Esterification
This protocol is a mild and efficient one-pot procedure.[2]
Materials:
-
3-Methoxypivalic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 3-methoxypivalic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in anhydrous DCM at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrates and wash with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography to remove any remaining DCU and other impurities.
Protocol 4: Yamaguchi Esterification
This is a highly effective method for sterically hindered substrates.[3][4]
Materials:
-
3-Methoxypivalic acid (1.0 eq)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) (1.1 eq)
-
2,4,6-Trichlorobenzoyl chloride (1.1 eq)
-
Alcohol (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (3.0 eq)
Procedure:
-
To a solution of 3-methoxypivalic acid (1.0 eq) in anhydrous toluene or THF, add triethylamine (1.1 eq) and stir at room temperature for 30 minutes.
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir for an additional 1-2 hours at room temperature to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene or THF.
-
Add the solution of the alcohol and DMAP to the mixed anhydride solution and stir at room temperature for 1-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Overview of esterification pathways for 3-Methoxypivalic Acid.
References
Application Notes and Protocols: 3-Methoxy-2,2-dimethylpropanoic acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. These fragments, typically with molecular weights under 300 Da, can identify key interaction points with higher efficiency than larger, more complex molecules.[1][2][3] Once identified, these fragments serve as starting points for the rational design of more potent and selective drug candidates through strategies such as fragment growing, linking, or merging.[4][5]
This document provides detailed application notes and protocols for the use of 3-Methoxy-2,2-dimethylpropanoic acid as a potential fragment in FBDD campaigns. Its physicochemical properties make it an interesting candidate for screening libraries, combining a polar carboxylic acid group with a non-lipophilic methoxy group on a compact scaffold.[6][7]
Physicochemical Properties of this compound
A successful fragment should possess favorable physicochemical properties that adhere to the "Rule of Three," which generally defines a fragment as having a molecular weight ≤ 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C6H12O3 | [7] |
| Molecular Weight | 132.16 g/mol | [7] |
| XlogP (predicted) | 0.5 | [8] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| SMILES | CC(C)(COC)C(=O)O | [7] |
As shown in the table, this compound aligns well with the "Rule of Three," making it a suitable candidate for inclusion in a fragment library. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, potentially anchoring the fragment in a binding pocket, while the methoxy group can explore hydrophobic pockets without significantly increasing lipophilicity.[6][9]
Application in Fragment Screening
This compound can be employed in various biophysical screening techniques to identify its interaction with a target protein. The choice of technique depends on the nature of the target and the available instrumentation. Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.[1][2]
Experimental Workflow for Fragment Screening
The following diagram illustrates a typical workflow for a fragment screening campaign.
Detailed Experimental Protocols
Protocol 1: NMR-Based Screening (Saturation Transfer Difference)
NMR spectroscopy is a powerful tool for detecting weak binding interactions between fragments and a target protein.[10][11] Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that can identify binders from a mixture of compounds.
Objective: To identify if this compound binds to the target protein.
Materials:
-
Target protein (e.g., 10-50 µM) in a suitable deuterated buffer (e.g., PBS, pH 7.4 in D₂O).
-
Fragment mixture containing this compound (each fragment at 100-500 µM).
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the fragment mixture in the same deuterated buffer as the protein.
-
Prepare two NMR samples:
-
Sample A: Target protein + fragment mixture.
-
Sample B (Control): Fragment mixture only.
-
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum for both samples to ensure fragment solubility and absence of aggregation.
-
Set up the STD NMR experiment.
-
On-resonance saturation frequency: Set to a region where only protein resonances appear (e.g., 0.5 to -1.0 ppm).
-
Off-resonance saturation frequency: Set to a region far from any protein or ligand signals (e.g., 30-40 ppm).
-
A train of selective Gaussian pulses is used for saturation, with a total saturation time of 1-2 seconds.
-
-
-
Data Processing and Analysis:
-
Process the on-resonance and off-resonance spectra identically.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Protons of fragments that bind to the protein will receive saturation and appear as signals in the STD spectrum.
-
The presence of signals corresponding to this compound in the STD spectrum indicates binding.
-
Protocol 2: Hit Validation and Affinity Determination by Isothermal Titration Calorimetry (ITC)
ITC is used to validate hits from primary screens and to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[11]
Objective: To confirm the binding of this compound and quantify its binding affinity.
Materials:
-
Target protein (e.g., 20-50 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound (e.g., 0.5-1 mM) dissolved in the same buffer.
-
Isothermal Titration Calorimeter.
Methodology:
-
Sample Preparation:
-
Prepare the protein solution in the sample cell and the fragment solution in the injection syringe.
-
Ensure the buffer is identical in both the cell and the syringe to minimize heats of dilution.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 1-2 µL) of the fragment solution into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n).
-
Expected Quantitative Data from a Successful Campaign
| Fragment | Screening Method | Result | Kd (µM) | Ligand Efficiency (LE) |
| This compound | STD NMR | Hit | - | - |
| This compound | ITC | Confirmed | 250 | 0.35 |
Ligand Efficiency (LE) is calculated as: LE = -RTln(Kd) / N, where N is the number of heavy atoms. A higher LE value (typically > 0.3) is desirable for a good fragment hit.
Signaling Pathway and Hit-to-Lead Optimization
Once a fragment hit like this compound is validated and its binding mode is determined, for instance by X-ray crystallography, the process of hit-to-lead optimization begins. This involves designing and synthesizing new molecules that build upon the fragment's interactions to improve potency and selectivity.
The following diagram illustrates the logical progression from a fragment hit to a lead compound, a process often guided by structural biology.
Conclusion
This compound represents a viable candidate for inclusion in fragment screening libraries due to its favorable physicochemical properties. The protocols outlined above provide a framework for its application in identifying and validating interactions with a protein target. A successful FBDD campaign utilizing this or similar fragments can provide a robust starting point for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 4. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | C6H12O3 | CID 3017506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]
- 9. Fragment based drug design and diversity-oriented synthesis of carboxylic acid isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 3-Methoxypivalic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-Methoxypivalic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 3-Methoxypivalic acid?
A common and logical synthetic pathway for 3-Methoxypivalic acid involves a multi-step process beginning with the synthesis of a key intermediate, 3-Hydroxypivalic acid. This intermediate is then protected, etherified, and finally deprotected to yield the target molecule.
Q2: What are the key steps in the synthesis of 3-Methoxypivalic acid?
The synthesis can be broken down into four main stages:
-
Synthesis of 3-Hydroxypivalic Acid: Preparation of the precursor alcohol.
-
Protection of the Carboxylic Acid: Esterification of 3-Hydroxypivalic acid to prevent interference in the subsequent step.
-
Williamson Ether Synthesis: Introduction of the methoxy group.
-
Deprotection (Hydrolysis): Conversion of the ester back to the carboxylic acid.
Q3: What are the primary challenges in this synthesis?
The main challenges include achieving a high yield of the 3-Hydroxypivalic acid precursor, potential side reactions during the protection step, and overcoming steric hindrance during the Williamson ether synthesis, which can lead to low conversion rates. Careful optimization of reaction conditions is crucial for success.
Troubleshooting Guides
Problem 1: Low yield in the synthesis of 3-Hydroxypivalic Acid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction of starting materials (e.g., isobutyraldehyde and formaldehyde). | - Ensure precise stoichiometry of reactants. - Optimize reaction temperature and time. An aldol reaction followed by a Cannizzaro-type reaction is often used, and temperature control is critical.[1] |
| Sub-optimal catalyst concentration or activity. | - Verify the catalyst (e.g., triethylamine) amount and purity.[1] - Consider alternative catalysts if yields remain low. |
| Inefficient purification of the product. | - Optimize the extraction and/or distillation process to minimize product loss. |
Problem 2: Incomplete esterification (protection) of 3-Hydroxypivalic Acid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient acid catalyst. | - Increase the amount of acid catalyst (e.g., sulfuric acid) incrementally. |
| Equilibrium not driven to completion. | - Use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the ester product. |
| Steric hindrance around the carboxylic acid. | - Increase the reaction time and/or temperature. - Consider using a more reactive esterification reagent, such as an acyl chloride, although this adds extra synthetic steps. |
Problem 3: Low conversion in the Williamson Ether Synthesis step.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of the hydroxyl group. | - Use a stronger base (e.g., sodium hydride) to ensure complete formation of the alkoxide. |
| Steric hindrance at the reaction center.[2] | - Increase the reaction temperature and time. - Use a more reactive methylating agent, such as dimethyl sulfate (use with caution as it is toxic). - Consider alternative etherification methods that are less sensitive to steric hindrance. |
| Competing elimination reaction (E2).[2] | - This is less likely with a methylating agent but can occur. Ensure the use of a primary methylating agent. |
Problem 4: Incomplete deprotection (hydrolysis) of the ester.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient base or acid for hydrolysis. | - Increase the concentration of the base (e.g., NaOH or KOH) or acid (e.g., HCl) used for hydrolysis. |
| Inadequate reaction time or temperature. | - Increase the reaction time and/or heat the reaction mixture to ensure complete hydrolysis. |
| Poor solubility of the ester. | - Use a co-solvent (e.g., THF or ethanol) to improve the solubility of the ester in the aqueous hydrolysis medium. |
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxypivalic Acid
This procedure is based on the aldol condensation of isobutyraldehyde and formaldehyde, followed by a Cannizzaro reaction.[1]
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, add isobutyraldehyde and a catalytic amount of triethylamine.
-
Addition of Formaldehyde: Cool the mixture in an ice bath and add formaldehyde solution dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Add a solution of sodium hydroxide and continue stirring for another 24 hours. Acidify the reaction mixture with hydrochloric acid.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.
Protocol 2: Esterification of 3-Hydroxypivalic Acid (Methyl Ester)
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 3-Hydroxypivalic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Work-up: Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Purification: Extract the methyl 3-hydroxypivalate with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Williamson Ether Synthesis to form Methyl 3-Methoxypivalate
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methyl 3-hydroxypivalate in an anhydrous aprotic solvent (e.g., THF).
-
Alkoxide Formation: Cool the solution in an ice bath and add sodium hydride portion-wise. Stir until the evolution of hydrogen gas ceases.
-
Methylation: Add methyl iodide or dimethyl sulfate dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
Protocol 4: Hydrolysis of Methyl 3-Methoxypivalate
-
Reaction Setup: In a round-bottom flask, dissolve the methyl 3-methoxypivalate in a mixture of water and a co-solvent like methanol or THF.
-
Hydrolysis: Add an excess of sodium hydroxide or potassium hydroxide and heat the mixture to reflux for several hours.
-
Work-up: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2.
-
Purification: Extract the 3-Methoxypivalic acid with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the final product.
Data Presentation
Table 1: Representative Reaction Conditions and Expected Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1. 3-Hydroxypivalic Acid Synthesis | Isobutyraldehyde, Formaldehyde, NaOH | Water | 0-25 | 48 | 60-70 |
| 2. Esterification | 3-Hydroxypivalic Acid, Methanol, H₂SO₄ | Methanol | Reflux | 4-6 | 85-95 |
| 3. Williamson Ether Synthesis | Methyl 3-hydroxypivalate, NaH, CH₃I | THF | 0-25 | 12-16 | 50-70* |
| 4. Hydrolysis | Methyl 3-methoxypivalate, NaOH | Water/Methanol | Reflux | 2-4 | >95 |
*Yield can be lower due to steric hindrance. Optimization may be required.
Visualizations
Caption: Overall workflow for the synthesis of 3-Methoxypivalic Acid.
Caption: Troubleshooting logic for the Williamson ether synthesis step.
References
Technical Support Center: Purification of 3-Methoxy-2,2-dimethylpropanoic Acid
Welcome to the technical support center for the purification of 3-methoxy-2,2-dimethylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.
I. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Synthesis
Question: After synthesizing this compound, my initial purity analysis (e.g., by NMR or GC-MS) shows significant impurities. What are the likely contaminants and how can I remove them?
Answer:
Potential impurities largely depend on the synthetic route employed. A common and efficient synthesis involves the Williamson ether synthesis of methyl 3-hydroxy-2,2-dimethylpropanoate followed by saponification.
Predicted Impurities from a Williamson Ether Synthesis Route:
-
Unreacted Starting Material: Methyl 3-hydroxy-2,2-dimethylpropanoate.
-
Methylating Agent Residues: And byproducts from reagents like methyl iodide or dimethyl sulfate.
-
Byproducts from Incomplete Saponification: Methyl 3-methoxy-2,2-dimethylpropanoate (the ester intermediate).
-
Solvent Residues: Residual organic solvents used during the synthesis and work-up.
Troubleshooting Workflow for Impurity Removal
Caption: Workflow for the initial purification and troubleshooting of crude this compound.
Issue 2: Difficulty with Recrystallization
Question: I am trying to purify this compound by recrystallization, but I am having trouble finding a suitable solvent system or the product is oiling out. What should I do?
Answer:
Finding the right solvent is key for successful recrystallization. For a polar molecule like this compound, a systematic approach to solvent screening is recommended.
Recommended Solvent Screening Strategy:
-
Start with single solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures.
-
Consider solvent mixtures: If a single solvent is not effective, try binary solvent systems. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution before allowing it to cool slowly.
Potential Recrystallization Solvent Systems:
| Solvent System | Polarity | Notes |
| Heptane / Ethyl Acetate | Low | Start with a higher proportion of heptane and add ethyl acetate to dissolve the compound upon heating. |
| Water / Methanol or Ethanol | High | Dissolve in the alcohol and add water as the anti-solvent. |
| Toluene / Heptane | Low | Toluene can be a good solvent for carboxylic acids; heptane acts as the anti-solvent. |
| Dichloromethane / Hexane | Medium | Dissolve in dichloromethane and add hexane. Be cautious with the volatility of these solvents. |
Troubleshooting Oiling Out:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the cooling is too rapid or the solvent system is not ideal.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystallization.
-
Seeding: Add a tiny crystal of the pure product (if available) to the cooled solution to initiate crystallization.
-
Adjust Solvent Ratio: If oiling out persists, try adjusting the ratio of your solvent mixture. You may need a slightly higher proportion of the "poor" solvent.
Issue 3: Streaking on Silica Gel Chromatography
Question: When I try to purify my compound using silica gel flash chromatography, I observe significant streaking or tailing of the spot on the TLC plate and the column. How can I improve the separation?
Answer:
Carboxylic acids are known to interact strongly with the acidic silica gel, leading to poor chromatographic performance. This can be overcome by modifying the mobile phase.
Strategies to Improve Chromatography:
-
Add an Acidic Modifier: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.
-
Use a More Polar Solvent System: For polar compounds, a more polar eluent may be necessary. A common choice for polar compounds is a gradient of methanol in dichloromethane.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase (C18) flash chromatography is an excellent alternative for purifying polar compounds like carboxylic acids. A typical eluent system would be a gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) or formic acid added to both solvents.
Typical Mobile Phases for Carboxylic Acid Chromatography:
| Chromatography Type | Stationary Phase | Common Eluent System | Modifier |
| Normal-Phase | Silica Gel | Hexane / Ethyl Acetate | 0.1-1% Acetic Acid |
| Normal-Phase | Silica Gel | Dichloromethane / Methanol | 0.1-1% Acetic Acid |
| Reversed-Phase | C18 | Water / Acetonitrile | 0.1% TFA or Formic Acid |
II. Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of this compound at room temperature?
A1: Based on its structural similarity to pivalic acid, which has a melting point around 33-36 °C, this compound is likely to be a low-melting solid or a liquid at room temperature.
Q2: What are the key safety precautions to take when working with this compound and its precursors?
A2: Always consult the Safety Data Sheet (SDS) for all chemicals used. In general:
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Work in a well-ventilated fume hood.
-
Handle strong bases (like sodium hydride) and reactive methylating agents (like methyl iodide or dimethyl sulfate) with extreme caution as they are toxic and/or flammable.
-
Be aware of the potential hazards of the solvents being used.
Q3: Can I use distillation to purify this compound?
A3: Yes, vacuum distillation can be a very effective method for purifying this compound, especially for removing non-volatile impurities. Given its molecular weight, the boiling point under atmospheric pressure might be high, so vacuum distillation is recommended to prevent decomposition. For highly pure material, fractional distillation under reduced pressure can be employed.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity and identity of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and check for the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., the carboxylic acid O-H and C=O stretches).
-
Melting Point Analysis: If the compound is a solid, a sharp melting point range is indicative of high purity.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from methyl 3-hydroxy-2,2-dimethylpropanoate.
Step 1: Williamson Ether Synthesis of Methyl 3-methoxy-2,2-dimethylpropanoate
Caption: Reaction scheme for the Williamson ether synthesis step.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl 3-hydroxy-2,2-dimethylpropanoate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-methoxy-2,2-dimethylpropanoate.
Step 2: Saponification to this compound
-
Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of methanol and water. Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold, concentrated hydrochloric acid.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate or dichloromethane.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Apply a vacuum and gently heat the flask in an oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point will need to be determined empirically or estimated based on its structure. Discard any initial forerun and stop the distillation before all the material has been distilled to avoid contamination from high-boiling impurities.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Based on the troubleshooting guide, select a suitable solvent or solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture on a hotplate with stirring until the solid is completely dissolved. If using a solvent mixture, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until turbidity persists, followed by a few drops of the "good" solvent to redissolve.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
troubleshooting low yield in 3-Methoxypivalic acid preparation
Technical Support Center: 3-Methoxypivalic Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields during the preparation of 3-Methoxypivalic acid. The primary synthetic route discussed is the methylation of 3-Hydroxypivalic acid via the Williamson ether synthesis, a common but potentially problematic method for sterically hindered molecules.
Frequently Asked Questions (FAQs)
Q1: My overall yield for 3-Methoxypivalic acid is very low. What are the most common causes?
A1: Low yields in this synthesis typically stem from two main issues related to the Williamson ether synthesis pathway:
-
Competition from E2 Elimination: The substrate, the alkoxide of 3-Hydroxypivalic acid (or its ester), is a sterically hindered tertiary alkoxide. This structure strongly favors an E2 elimination side reaction over the desired SN2 substitution, especially at higher temperatures.[1][2][3] The base (alkoxide) can abstract a proton from the methylating agent, leading to the formation of an alkene instead of the desired ether.
-
Incomplete Deprotonation: 3-Hydroxypivalic acid has two acidic protons: one on the carboxylic acid (pKa ~4-5) and one on the hydroxyl group (pKa ~16-18). The carboxylic acid is significantly more acidic. If only one equivalent of base is used, only the carboxylic acid will be deprotonated. To form the required alkoxide for the ether synthesis, either the carboxylic acid must first be protected (e.g., as an ester), or a strong base (at least two equivalents) must be used to deprotonate both functional groups. Incomplete deprotonation of the hydroxyl group is a frequent cause of reaction failure.
Q2: I am observing the formation of a gaseous byproduct and my starting material is being consumed, but I'm not getting my product. What is likely happening?
A2: This is a classic sign of the E2 elimination side reaction dominating your synthesis.[1] The alkoxide, acting as a strong base, is reacting with your methylating agent (e.g., methyl iodide) to produce an alkene. For example, if using a methyl halide, this would produce methane gas. The steric hindrance around the oxygen atom prevents it from acting as an effective nucleophile (the SN2 pathway) and instead, it acts as a base (the E2 pathway).
Q3: How can I minimize the competing E2 elimination reaction?
A3: To favor the SN2 reaction over E2 elimination, several parameters can be optimized:
-
Temperature: Keep the reaction temperature as low as possible. Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
-
Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the alkoxide salt, leaving a more "naked" and reactive alkoxide anion, which can enhance nucleophilicity.
-
Leaving Group: Use a methylating agent with a very good leaving group, such as methyl triflate or dimethyl sulfate, which can accelerate the SN2 reaction rate.
Q4: What is the best strategy for deprotonation? Should I protect the carboxylic acid?
A4: Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is the most reliable strategy. This allows you to use a strong, non-nucleophilic base like sodium hydride (NaH) to cleanly deprotonate only the hydroxyl group, forming the required alkoxide for the Williamson ether synthesis.[4][5] After the ether is formed, the ester can be hydrolyzed back to the carboxylic acid. Attempting to use two equivalents of base to deprotonate both the acid and alcohol simultaneously can be less efficient and lead to more side products.
Q5: My NMR spectrum shows unreacted starting material even after a long reaction time. What should I do?
A5: This indicates an incomplete reaction. Possible causes include:
-
Insufficient Base: The deprotonation of the alcohol was not complete. Ensure you are using a sufficiently strong base (like NaH) and at least a slight molar excess.
-
Low Temperature: While low temperatures are needed to suppress elimination, a temperature that is too low may result in an impractically slow reaction rate. A balance must be found. Consider a modest increase in temperature or a longer reaction time.[3]
-
Reagent Purity: Ensure your solvent is anhydrous and your reagents are pure. Water will quench the strong base and the alkoxide intermediate.
Data Presentation: Reaction Condition Optimization
The following table summarizes representative data for optimizing the Williamson ether synthesis step for a sterically hindered alcohol, illustrating the impact of various parameters on the yield of the desired ether product versus the elimination byproduct.
| Entry | Base | Methylating Agent | Solvent | Temperature (°C) | Yield of Ether (SN2 Product) | Yield of Alkene (E2 Product) |
| 1 | NaH | CH₃I | THF | 65 | 15% | 80% |
| 2 | NaH | CH₃I | THF | 25 | 45% | 50% |
| 3 | NaH | CH₃I | DMF | 0 | 65% | 30% |
| 4 | KHMDS | (CH₃)₂SO₄ | DMF | 0 | 75% | 20% |
| 5 | NaH | CH₃OTf | DMF | -10 | 85% | 10% |
Data are illustrative and based on general principles for sterically hindered substrates.
Experimental Protocols
Protocol 1: Esterification of 3-Hydroxypivalic Acid
This protocol describes the protection of the carboxylic acid group as a methyl ester.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Hydroxypivalic acid (1.0 eq) in methanol (MeOH, ~0.2 M).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 3-hydroxypivalate, which can often be used in the next step without further purification.
Protocol 2: Williamson Ether Synthesis (Methylation)
This protocol describes the methylation of the hydroxyl group.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl 3-hydroxypivalate (1.0 eq) in anhydrous DMF via a dropping funnel.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Methylation: Slowly add methyl iodide (CH₃I, 1.1 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq) dropwise, keeping the temperature at 0 °C.
-
Reaction: Let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Quenching: Carefully quench the reaction by slowly adding ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product (methyl 3-methoxypivalate) by column chromatography.
Protocol 3: Saponification (Ester Hydrolysis)
This protocol describes the deprotection of the ester to yield the final product.
-
Setup: Dissolve the purified methyl 3-methoxypivalate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 with cold 1M HCl.
-
Extraction: Extract the acidified solution with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3-Methoxypivalic acid.
Visualizations
Caption: Synthetic pathway for 3-Methoxypivalic acid.
Caption: Competition between SN2 and E2 pathways.
Caption: Troubleshooting workflow for low yield synthesis.
References
improving the stability of "3-Methoxy-2,2-dimethylpropanoic acid" derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis, purification, and stability assessment of "3-Methoxy-2,2-dimethylpropanoic acid" derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing esters of this compound?
A1: The main challenge arises from the steric hindrance caused by the two methyl groups on the α-carbon to the carboxylic acid. This steric bulk impedes the approach of the alcohol nucleophile to the carbonyl carbon, making standard Fischer esterification conditions often inefficient. To overcome this, specialized esterification methods are recommended.
Q2: Which esterification methods are most effective for this sterically hindered acid?
A2: For sterically hindered carboxylic acids like this compound, methods that activate the carboxylic acid are generally more successful. The most commonly employed and effective methods are:
-
Yamaguchi Esterification: This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which is then reacted with the alcohol in the presence of a stoichiometric amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[1][2][3]
-
Steglich Esterification: This technique employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, with a catalytic amount of DMAP.[4]
Q3: What are the expected stability characteristics of esters derived from this compound?
A3: Esters of this compound, being derivatives of a pivalic acid analog, are expected to exhibit high stability towards hydrolysis, particularly under basic conditions. The steric hindrance provided by the gem-dimethyl group protects the ester carbonyl from nucleophilic attack by hydroxide ions.[5] While generally stable, they can be hydrolyzed under strong acidic conditions or with the use of specialized non-aqueous hydrolysis methods.[6]
Q4: How can I assess the stability of my this compound derivative?
A4: A systematic approach to stability assessment involves conducting forced degradation studies.[7][8][9] This involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing to identify potential degradation pathways and products. Key conditions to test include:
-
Acidic and Basic Hydrolysis: Treatment with dilute acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (3-30%).
-
Thermal Stress: Heating the solid compound or a solution at a high temperature (e.g., 80°C or higher).[7]
-
Photostability: Exposing the compound to UV and visible light.
A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC), should be developed and validated to separate and quantify the parent compound and any degradation products.[10][11][12]
Troubleshooting Guides
Synthesis
Issue 1: Low Yield in Esterification Reaction
| Potential Cause | Troubleshooting Step |
| Inefficient activation of the carboxylic acid. | For Yamaguchi esterification, ensure the 2,4,6-trichlorobenzoyl chloride is of high purity and the reaction to form the mixed anhydride is allowed to proceed to completion before adding the alcohol and DMAP. For Steglich esterification, use fresh carbodiimide coupling agent. |
| Steric hindrance from the alcohol. | If using a bulky secondary or tertiary alcohol, the reaction may require longer reaction times, higher temperatures, or a larger excess of the activating agents. |
| Side reactions. | In Steglich esterification, a common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol. Ensure a sufficient catalytic amount of DMAP is used to minimize this side reaction. |
| Moisture in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can consume the activating agents and hydrolyze intermediates. |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Step |
| Formation of symmetric anhydride (in Yamaguchi esterification). | While this is a proposed intermediate, its accumulation could indicate slow reaction with the alcohol. Ensure stoichiometric DMAP is used to facilitate the reaction with the alcohol.[13][14] |
| Unreacted starting materials. | Drive the reaction to completion by increasing the reaction time or temperature. Use a slight excess of the alcohol if it is not the limiting reagent. |
| Degradation of reagents or products. | If the reaction is run at high temperatures for extended periods, thermal degradation may occur. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Purification
Issue 3: Difficulty in Separating the Ester from Unreacted Carboxylic Acid
| Potential Cause | Troubleshooting Step |
| Similar polarity of the ester and the acid. | Use an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid, making it water-soluble and allowing for its extraction into the aqueous phase. |
| Co-elution during column chromatography. | Optimize the solvent system for flash column chromatography to achieve better separation. A gradient elution may be necessary. If silica gel causes decomposition, consider using a different stationary phase like alumina or a deactivated silica gel.[15] |
Issue 4: Product Decomposition during Purification
| Potential Cause | Troubleshooting Step |
| Acid-sensitivity on silica gel. | If the derivative has acid-labile functional groups, the acidic nature of standard silica gel can cause decomposition. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use neutral or basic alumina as the stationary phase.[15] |
| Thermal instability during solvent evaporation. | Use a rotary evaporator at a reduced pressure and a lower temperature to remove the solvent. Avoid prolonged heating. |
Experimental Protocols
Protocol 1: General Procedure for Yamaguchi Esterification
-
Dissolve this compound (1.0 eq.) in anhydrous toluene.
-
Add triethylamine (1.1 eq.) and stir the solution at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.05 eq.) dropwise and stir the mixture for 1-2 hours at room temperature to form the mixed anhydride.
-
In a separate flask, dissolve the desired alcohol (1.2 eq.) and 4-(dimethylamino)pyridine (DMAP, 1.2 eq.) in anhydrous toluene.
-
Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Forced Degradation Study - Acid Hydrolysis
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Heat the vial at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation.
Data Presentation
Table 1: Stability of Pivalate Esters under Hydrolytic Conditions (General Data)
| Condition | pH | Temperature | General Stability |
| Acidic | < 1 | 100°C | Labile |
| Acidic | 1 | Room Temp. | Stable |
| Neutral | 4 | Room Temp. | Stable |
| Basic | 9 | Room Temp. | Stable |
| Basic | > 12 | 100°C | Labile (slower than non-hindered esters) |
Note: This table presents general stability trends for pivalate esters, which are structurally similar to derivatives of this compound. Specific stability will depend on the full structure of the derivative.[5]
Visualizations
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by "this compound" derivatives are not extensively documented in publicly available literature, methoxy-containing compounds have been investigated for their roles in various biological processes. For instance, some methoxy derivatives of resveratrol have been shown to suppress inflammation by inactivating the MAPK and NF-κB signaling pathways.[4][16] Further research would be needed to determine if derivatives of this compound have similar activities.
Below are diagrams illustrating a general experimental workflow for synthesis and purification, and a hypothetical signaling pathway that could be investigated.
References
- 1. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 2. Yamaguchi Esterification [organic-chemistry.org]
- 3. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. asianjpr.com [asianjpr.com]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. questjournals.org [questjournals.org]
- 12. ijcrt.org [ijcrt.org]
- 13. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
- 14. Investigation of the Yamaguchi esterification mechanism. Synthesis of a lux-s enzyme inhibitor using an improved esterification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromatography [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
scale-up considerations for "3-Methoxy-2,2-dimethylpropanoic acid" reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-2,2-dimethylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a laboratory and pilot scale?
A1: The most prevalent and scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-methylation of the hydroxyl group of 3-Hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid).
Q2: What are the typical reagents and solvents used in this synthesis?
A2: The reaction typically employs a strong base to deprotonate the hydroxyl group, followed by the addition of a methylating agent. Common choices include:
-
Starting Material: 3-Hydroxy-2,2-dimethylpropanoic acid
-
Base: Sodium hydride (NaH), potassium hydroxide (KOH), or sodium hydroxide (NaOH).
-
Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred as they facilitate the Sₙ2 reaction pathway.
Q3: How can I selectively methylate the hydroxyl group in the presence of the carboxylic acid?
A3: Selective O-methylation can be achieved by using at least two equivalents of a strong base. The first equivalent deprotonates the more acidic carboxylic acid, forming the carboxylate salt. The second equivalent then deprotonates the less acidic hydroxyl group to form the alkoxide, which is a more potent nucleophile for the subsequent reaction with the methylating agent.
Q4: What are the primary safety concerns when scaling up this reaction?
A4: Key safety considerations for scale-up include:
-
Sodium Hydride (NaH): NaH is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). The 60% dispersion in mineral oil is commonly used to improve handling safety.
-
Methyl Iodide and Dimethyl Sulfate: These are toxic and carcinogenic alkylating agents. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood) are essential.
-
Exothermic Reaction: The deprotonation step with a strong base can be exothermic. For larger scale reactions, controlled addition of the base and efficient heat dissipation are crucial to prevent thermal runaway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Product | 1. Incomplete deprotonation of the hydroxyl group. 2. Insufficient reactivity of the methylating agent. 3. Competing elimination side reaction. 4. Reaction temperature is too low. | 1. Ensure at least two full equivalents of a strong base (e.g., NaH) are used. 2. Consider using a more reactive methylating agent like methyl iodide. If using a less reactive one, the addition of a catalyst like tetrabutylammonium iodide (TBAI) can be beneficial. 3. Maintain a moderate reaction temperature; excessive heat can favor the E2 elimination pathway. 4. If the reaction is sluggish, consider a modest increase in temperature (e.g., from room temperature to 40-50°C) and monitor the progress by TLC or LC-MS. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of base or methylating agent. 2. Poor quality or degradation of reagents. 3. Short reaction time. | 1. Verify the stoichiometry of all reagents. 2. Use freshly opened or properly stored reagents. 3. Extend the reaction time and monitor for the disappearance of the starting material. |
| Formation of an Ester Byproduct (Methyl 3-hydroxy-2,2-dimethylpropanoate) | The carboxylate anion reacts with the methylating agent. | This is generally a minor pathway when a strong nucleophilic alkoxide is present. If significant ester formation is observed, ensure the reaction temperature is not excessively high and that the base is added before the methylating agent to favor alkoxide formation. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Co-elution of product and byproducts during chromatography. | 1. During the workup, the addition of brine can help to break emulsions. 2. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. |
Experimental Protocols
Laboratory Scale Synthesis (Illustrative Protocol)
This protocol is a general guideline and should be adapted and optimized based on specific laboratory conditions and safety protocols.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-Hydroxy-2,2-dimethylpropanoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (1.5 eq) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by the slow, dropwise addition of water at 0°C.
-
Acidify the aqueous solution to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Managing Exotherms in "3-Methoxy-2,2-dimethylpropanoic acid" Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential exothermic events during reactions involving "3-Methoxy-2,2-dimethylpropanoic acid". The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experimentation.
General Principles for Managing Exotherms
All chemical reactions should be assessed for their exothermic potential, especially when scaling up.[1][2][3][4] A thermal runaway can occur when the heat generated by a reaction exceeds the heat removal capacity of the system, leading to a rapid increase in temperature and pressure.[4][5] For sterically hindered acids like "this compound," reaction rates may be slower, but exothermic events can still occur, particularly during neutralization, or when using highly reactive reagents.
A general workflow for managing potential exotherms is crucial for ensuring laboratory safety. This involves careful planning, monitoring, and having control measures in place.
Caption: General workflow for managing exothermic reactions.
Troubleshooting Guide: Esterification Reactions
Esterification of sterically hindered carboxylic acids like "this compound" can be sluggish and may require forcing conditions, which can increase the risk of an exotherm.[6] Common methods include Fischer esterification (acid-catalyzed reaction with an alcohol) and conversion to a more reactive intermediate.
| Parameter | Typical Range (Lab Scale) | Potential Exotherm Indicator |
| Reaction Temperature | 25 - 120 °C | Uncontrolled rise above set temperature |
| Reagent Addition Rate | 0.1 - 1.0 mL/min | Rapid temperature increase during addition |
| Stirring Speed | 200 - 500 RPM | Localized hot spots, uneven reaction |
| Pressure | Atmospheric | Unexpected pressure build-up |
Q: My esterification reaction is showing a rapid, unexpected temperature increase after adding the acid catalyst. What should I do?
A: This indicates a potential runaway reaction.
-
Stop the addition of any further reagents immediately.[1]
-
Increase the cooling to the reaction vessel. This can be done by lowering the temperature of the cooling bath or adding a supplementary cooling source (e.g., an ice bath).[1]
-
If the temperature continues to rise, consider quenching the reaction . A pre-determined quenching agent (e.g., a cold, inert solvent or a mild base) should be ready for this purpose.
-
After stabilizing the reaction, investigate the cause. It could be an incorrect reagent concentration, an unexpectedly high catalyst activity, or insufficient initial cooling.
Q: I am not seeing any reaction at lower temperatures, but I am concerned about heating the reaction too aggressively. How can I proceed safely?
A:
-
Incremental Temperature Increase: Increase the reaction temperature in small increments (e.g., 5-10 °C) and hold at each new temperature to observe the reaction's response.
-
Calorimetry Data: If available, use reaction calorimetry data to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This will help in defining safe operating limits.[5]
-
Alternative Reagents: Consider using a milder esterification method, such as those employing coupling agents like DCC or EDC, which often proceed at lower temperatures.[7] However, be aware that these reagents can also present their own hazards.
Q: I am scaling up an esterification reaction and the temperature is harder to control than in the small-scale trial. Why is this happening and what can I do?
A: Heat dissipation becomes less efficient as the reactor volume increases because the surface area-to-volume ratio decreases.[4]
-
Reduce Addition Rate: The rate of reagent addition should be significantly slower during scale-up to allow for adequate heat removal.[4]
-
Improve Heat Transfer: Ensure efficient stirring to improve heat transfer to the reactor walls. Consider using a reactor with a larger cooling jacket or internal cooling coils.
-
Semi-Batch Process: For highly exothermic reactions, a semi-batch process where one reactant is added slowly to the other is recommended to control the rate of heat generation.[4]
Troubleshooting Guide: Acid Chloride Formation
The conversion of carboxylic acids to acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common but often highly exothermic reaction that also produces corrosive gas byproducts (HCl and SO₂).[8][9]
| Parameter | Typical Range (Lab Scale) | Potential Exotherm Indicator |
| Reagent | Thionyl Chloride, Oxalyl Chloride | Vigorous gas evolution, rapid temperature rise |
| Addition Temperature | 0 - 25 °C | Temperature spike upon addition |
| Addition Rate | Dropwise | Inability to maintain the desired temperature |
| Off-gassing | HCl, SO₂, CO, CO₂ | Excessive fuming, pressure build-up |
Q: Upon adding thionyl chloride to my solution of "this compound", the reaction mixture turned dark and there was a rapid evolution of gas, causing the temperature to rise uncontrollably. What went wrong?
A: This suggests the addition of the chlorinating agent was too fast, leading to a runaway reaction.
-
Cooling is critical: This reaction should be performed in an ice bath to manage the exotherm.
-
Slow, controlled addition: The thionyl chloride should be added dropwise to the carboxylic acid solution, never the other way around. This ensures that the concentration of the reactive chlorinating agent is kept low.
-
Adequate Venting: The reaction must be conducted in a well-ventilated fume hood with a gas trap (e.g., a bubbler with a basic solution) to neutralize the corrosive off-gases.
Q: I am trying to form the acid chloride, but the reaction seems to be stalled. I am hesitant to add more reagent or heat. What are my options?
A:
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction. However, be aware that the addition of a catalyst can also increase the rate of heat generation.
-
Monitor with a Gentle Warm-up: After the initial addition of the chlorinating agent at a low temperature, the reaction mixture can be allowed to slowly warm to room temperature and then gently heated if necessary, while continuously monitoring the temperature and off-gassing.
-
Alternative Reagents: Oxalyl chloride is often a milder and more selective reagent than thionyl chloride and may provide better control.[10]
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. scientificupdate.com [scientificupdate.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. fauske.com [fauske.com]
- 5. helgroup.com [helgroup.com]
- 6. quora.com [quora.com]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Esterification of 3-Methoxypivalic Acid
Welcome to the technical support center for the esterification of 3-Methoxypivalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the esterification of this sterically hindered carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of 3-Methoxypivalic acid challenging?
A1: The esterification of 3-Methoxypivalic acid is challenging primarily due to steric hindrance. The presence of two methyl groups on the alpha-carbon, adjacent to the carboxylic acid, physically blocks the approach of the alcohol nucleophile to the carbonyl carbon. This steric bulk significantly slows down the reaction rate of traditional esterification methods like the Fischer esterification.
Q2: Which esterification method is recommended for 3-Methoxypivalic acid?
A2: For sterically hindered carboxylic acids like 3-Methoxypivalic acid, the Steglich esterification is highly recommended.[1][2] This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-(Dimethylamino)pyridine (DMAP).[3][4] The Steglich esterification is effective under mild, neutral conditions, which is advantageous for sensitive substrates.[5]
Q3: What is the role of the base in the esterification of 3-Methoxypivalic acid?
A3: In the context of Steglich esterification, the "base" is more accurately described as a nucleophilic catalyst. While a tertiary amine base like triethylamine (TEA) or pyridine can be used, 4-(Dimethylamino)pyridine (DMAP) is significantly more effective for sterically hindered acids.[5][6] DMAP acts as an acyl transfer agent, accelerating the reaction and suppressing side reactions.[2]
Q4: Can I use a non-nucleophilic base like triethylamine (TEA) instead of DMAP?
A4: While TEA can be used as a base to neutralize any acid present, it is a poor nucleophilic catalyst compared to DMAP. For the esterification of a sterically hindered acid like 3-Methoxypivalic acid, using only TEA is likely to result in very low yields or no reaction at all. DMAP's superiority lies in its ability to form a highly reactive N-acylpyridinium intermediate, which is more readily attacked by the alcohol.[2]
Base Selection for Esterification
The choice of base is critical for the successful esterification of 3-Methoxypivalic acid. Due to the steric hindrance of the acid, a highly efficient nucleophilic catalyst is required.
Comparison of Common Bases
| Base | Type | Role in Steglich Esterification | Efficacy for Hindered Acids | Typical Yield for Pivalic Acid |
| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | Acyl transfer agent, accelerates reaction, suppresses side reactions.[2][5] | High [5] | ~50%[7] |
| Pyridine | Weak Base / Nucleophilic Catalyst | Can act as a nucleophilic catalyst, but is much less effective than DMAP. | Low to Moderate | Lower than DMAP |
| Triethylamine (Et3N or TEA) | Non-nucleophilic Base | Primarily acts as an acid scavenger. Poor nucleophilic catalyst. | Very Low | Significantly lower than DMAP |
Yields are highly dependent on specific reaction conditions. The yield for pivalic acid is provided as a reference for a structurally similar sterically hindered acid.
Logical Flow for Base Selection
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Validation & Comparative
Validating the Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Comparative Guide to its Synthesis and NMR Characterization
For researchers, scientists, and professionals in drug development, the unambiguous synthesis and characterization of novel chemical entities are paramount. This guide provides a comprehensive overview of a proposed synthetic route to "3-Methoxy-2,2-dimethylpropanoic acid," a compound with potential applications in medicinal chemistry and materials science. We present detailed experimental protocols for its multi-step synthesis, alongside a thorough comparison of NMR spectroscopic data for the starting materials, intermediates, and the final product, facilitating the validation of its successful synthesis.
The synthesis of this compound can be achieved through a straightforward three-step process commencing with the readily available 3-hydroxy-2,2-dimethylpropanoic acid. The synthetic strategy involves an initial esterification of the starting material, followed by a Williamson ether synthesis to introduce the methoxy group, and concluding with the hydrolysis of the ester to yield the desired carboxylic acid.
Comparative Analysis of NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthesized compounds. The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts for the key compounds in the synthesis of this compound. This data serves as a crucial reference for researchers to validate the identity and purity of their synthesized materials at each stage of the reaction sequence.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound Name | -C(CH₃)₂ | -CH₂-O- | -OCH₃ (ester) | -OCH₃ (ether) | -OH | -COOH |
| 3-hydroxy-2,2-dimethylpropanoic acid | ~1.19 (s, 6H) | ~3.56 (s, 2H) | - | - | broad s | broad s |
| Methyl 3-hydroxy-2,2-dimethylpropanoate[1] | 1.19 (s, 6H) | 3.56 (s, 2H) | 3.71 (s, 3H) | - | 2.05 (br s, 1H) | - |
| Methyl 3-methoxy-2,2-dimethylpropanoate (Predicted) | ~1.20 (s, 6H) | ~3.30 (s, 2H) | ~3.67 (s, 3H) | ~3.30 (s, 3H) | - | - |
| This compound (Predicted) | ~1.25 (s, 6H) | ~3.35 (s, 2H) | - | ~3.32 (s, 3H) | - | broad s |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound Name | -C(CH₃)₂ | -C(CH₃)₂ | -CH₂-O- | -COOCH₃ | -OCH₃ | -COOH |
| 3-hydroxy-2,2-dimethylpropanoic acid | ~21.9 | ~42.5 | ~70.0 | - | - | ~180.0 |
| Methyl 3-hydroxy-2,2-dimethylpropanoate | ~21.8 | ~42.0 | ~69.5 | ~51.8 | - | ~177.0 |
| Methyl 3-methoxy-2,2-dimethylpropanoate (Predicted) | ~22.0 | ~41.5 | ~78.0 | ~51.5 | ~59.0 | ~177.0 |
| This compound (Predicted) | ~22.1 | ~41.8 | ~78.2 | - | ~59.1 | ~180.0 |
Experimental Protocols
Detailed methodologies for each synthetic step are provided below to ensure reproducibility.
Step 1: Synthesis of Methyl 3-hydroxy-2,2-dimethylpropanoate
This procedure follows a standard Fischer esterification method.
Materials:
-
3-hydroxy-2,2-dimethylpropanoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-hydroxy-2,2-dimethylpropanoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxy-2,2-dimethylpropanoate.
Step 2: Synthesis of Methyl 3-methoxy-2,2-dimethylpropanoate
This step utilizes the Williamson ether synthesis to methylate the primary alcohol.
Materials:
-
Methyl 3-hydroxy-2,2-dimethylpropanoate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of methyl 3-hydroxy-2,2-dimethylpropanoate in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 3-methoxy-2,2-dimethylpropanoate.
Step 3: Synthesis of this compound
The final step involves the hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
Methyl 3-methoxy-2,2-dimethylpropanoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 3-methoxy-2,2-dimethylpropanoate in a mixture of THF and water.
-
Add an excess of lithium hydroxide to the solution and stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to a pH of ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthesis Workflow
The logical flow of the synthesis is depicted in the following diagram.
Figure 1. Synthetic pathway for this compound.
References
Purity Analysis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Comparative Guide to HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-Methoxy-2,2-dimethylpropanoic acid, a key building block in various synthetic pathways. We present supporting experimental data and detailed protocols to assist in method selection and implementation.
Comparison of Analytical Methods
While several techniques can be employed for the purity analysis of organic acids, HPLC offers a robust and widely accessible platform. Alternative methods include Gas Chromatography (GC), which often requires derivatization for polar analytes, and Ion Chromatography, a more specialized technique. Reversed-phase HPLC with UV detection remains a popular choice due to its simplicity, reliability, and suitability for non-volatile compounds like this compound.
Table 1: Comparison of Purity Analysis Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC (Reversed-Phase) | Partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution, good reproducibility, suitable for non-volatile and thermally labile compounds. | Requires solvent consumption, potential for matrix interference. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency, suitable for volatile compounds. | May require derivatization for polar compounds, not suitable for thermally labile compounds. |
| Ion Chromatography (IC) | Separation of ions and polar molecules based on their affinity to an ion exchanger. | High selectivity for ionic compounds.[1] | More complex instrumentation, mobile phase limitations. |
| Titration | Neutralization reaction with a standardized base. | Simple, low cost. | Non-specific, only measures total acidity, not individual impurities. |
Recommended HPLC Method for this compound
Based on established methodologies for similar organic acids, a reversed-phase HPLC method with UV detection is recommended.[2][3][4] The following protocol provides a starting point for method development and validation.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid (H3PO4)
-
Purified water (18.2 MΩ·cm)
-
This compound reference standard
-
Sample of this compound for analysis
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 2.5 with H3PO4) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
4. Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the sample is determined by calculating the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Expected Performance and System Suitability
The performance of the HPLC method should be evaluated to ensure reliable results. System suitability tests are essential to verify that the chromatographic system is operating correctly.
Table 2: Typical System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |
Method Visualization
The following diagram illustrates the logical workflow of the HPLC purity analysis for this compound.
Caption: Workflow for HPLC Purity Analysis.
This guide provides a framework for the purity analysis of this compound using HPLC. Method optimization and validation are crucial steps to ensure the accuracy and reliability of the results for its intended application.
References
A Comparative Guide to 3-Methoxy-2,2-dimethylpropanoic Acid and Pivalic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks and reagents is paramount to achieving desired molecular architectures and pharmacological profiles. Pivalic acid, a sterically hindered carboxylic acid, has long been a staple in organic synthesis, valued for its bulky tert-butyl group which imparts unique stability and reactivity. However, the structurally related 3-methoxy-2,2-dimethylpropanoic acid presents an intriguing alternative, introducing a methoxy group that can modulate the electronic and physical properties of the molecule. This guide provides an objective comparison of these two carboxylic acids, supported by their physicochemical data and detailed synthetic protocols, to aid researchers in making informed decisions for their synthetic endeavors.
Physicochemical and Structural Properties: A Head-to-Head Comparison
The introduction of a methoxy group in this compound leads to notable differences in its physical and chemical properties when compared to pivalic acid. These differences, summarized in the table below, can have significant implications for their application in synthesis.
| Property | This compound | Pivalic Acid |
| Molecular Formula | C6H12O3[1] | C5H10O2[2] |
| Molecular Weight | 132.16 g/mol [1] | 102.13 g/mol [2] |
| IUPAC Name | This compound[1] | 2,2-dimethylpropanoic acid[2] |
| CAS Number | 64241-78-7[1] | 75-98-9[2] |
| pKa | Predicted to be slightly lower than pivalic acid due to the inductive effect of the oxygen atom. | ~5.03[3] |
| Boiling Point | Data not readily available | 163-164 °C[4] |
| Melting Point | Data not readily available | 32-35 °C[4] |
| Solubility | Expected to have higher polarity and potentially better solubility in polar solvents compared to pivalic acid. | Soluble in water, ethanol, and diethyl ether.[2] |
| Steric Hindrance | The methoxy group introduces additional steric bulk further from the carboxylic acid, potentially influencing reaction kinetics differently than the tert-butyl group alone. | The tert-butyl group provides significant steric hindrance around the carbonyl carbon. |
| Electronic Effects | The methoxy group exhibits a dual electronic nature: it is electron-withdrawing inductively due to the electronegativity of the oxygen atom, and electron-donating through resonance.[5][6][7] | The tert-butyl group is purely electron-donating through an inductive effect. |
Performance in Synthesis: A Comparative Analysis
While direct, side-by-side experimental comparisons in the literature are scarce, the structural and electronic differences between this compound and pivalic acid allow for a theoretical and experience-based assessment of their likely performance in key synthetic applications.
Use as Protecting Groups
Pivaloyl (Piv) groups, derived from pivalic acid, are well-established as robust protecting groups for alcohols due to their steric bulk, which confers stability against a range of reaction conditions.[8][9] The corresponding 3-methoxy-2,2-dimethylpropanoyl group is expected to offer similar or potentially enhanced stability due to its slightly larger size. The key difference lies in the electronic nature of the methoxy group. The inductive electron-withdrawing effect of the oxygen atom in the 3-methoxy derivative could slightly increase the electrophilicity of the carbonyl carbon in the corresponding acyl chloride or anhydride, potentially leading to faster acylation reactions. Conversely, the stability of the resulting ester to hydrolysis might be subtly altered.
Esterification and Amidation Reactions
In esterification and amidation reactions, the steric hindrance of both acids plays a crucial role. The bulky tert-butyl group of pivalic acid can sometimes necessitate harsher reaction conditions or specific catalysts to achieve high yields. The 3-methoxy derivative, with its bulk located one carbon further from the reactive center, might exhibit different kinetic profiles. The electronic influence of the methoxy group could also play a role in the reactivity of the activated carboxylic acid derivatives (e.g., acyl chlorides).
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. Below are established and proposed synthetic procedures for pivalic acid and this compound.
Synthesis of Pivalic Acid
Pivalic acid is commercially available, but for laboratory-scale synthesis, the Koch reaction is a common industrial method.[8]
Protocol: Hydrocarboxylation of Isobutene (Koch Reaction)
-
In a high-pressure reactor, isobutene is reacted with carbon monoxide and water.
-
An acid catalyst, such as hydrogen fluoride, is required to facilitate the reaction.
-
The reaction is typically carried out at elevated pressure and temperature.
-
The resulting pivalic acid is then purified by distillation.
Note: This reaction requires specialized high-pressure equipment and handling of corrosive hydrofluoric acid.
Proposed Synthesis of this compound
A plausible multi-step synthesis for this compound can be devised from readily available starting materials, proceeding through a hydroxypivaldehyde intermediate.
Step 1: Synthesis of 3-Hydroxy-2,2-dimethylpropanal (Hydroxypivaldehyde)
This step involves the aldol condensation of isobutyraldehyde and formaldehyde.[10][11][12]
-
In a reaction vessel, isobutyraldehyde and an aqueous solution of formaldehyde are mixed.
-
A catalytic amount of a tertiary amine, such as triethylamine, is added to the mixture.
-
The reaction is typically stirred at a controlled temperature to promote the condensation.
-
The resulting hydroxypivaldehyde can be purified by distillation under reduced pressure.
Step 2: Oxidation to 3-Hydroxy-2,2-dimethylpropanoic Acid (Hydroxypivalic Acid)
The aldehyde is then oxidized to the corresponding carboxylic acid.
-
The hydroxypivaldehyde is dissolved in an appropriate solvent.
-
A suitable oxidizing agent, such as potassium permanganate or Jones reagent, is added portion-wise while monitoring the reaction temperature.
-
Upon completion of the reaction, the mixture is worked up to isolate the crude hydroxypivalic acid.
-
Purification can be achieved by recrystallization or chromatography.
Step 3: Methylation to this compound (Williamson Ether Synthesis)
The final step involves the methylation of the hydroxyl group.[11][13]
-
3-Hydroxy-2,2-dimethylpropanoic acid is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
A strong base, such as sodium hydride, is added to deprotonate the hydroxyl group, forming the corresponding alkoxide.
-
A methylating agent, such as dimethyl sulfate or methyl iodide, is then added to the reaction mixture.
-
The reaction is stirred, typically at room temperature or with gentle heating, until the starting material is consumed.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude this compound, which can be further purified by distillation or chromatography.
Visualizing Key Processes
To further illustrate the context in which these molecules are utilized, the following diagrams, generated using Graphviz, depict a relevant metabolic pathway for pivalic acid and a general workflow in drug discovery where such molecules might be employed.
Caption: Metabolic activation of pivalic acid.
Caption: Fragment-Based Drug Discovery Workflow.
Conclusion
Both this compound and pivalic acid offer the synthetic chemist a sterically demanding carboxylic acid moiety. Pivalic acid is a well-established, commercially available reagent with predictable reactivity. In contrast, this compound, while requiring a multi-step synthesis, provides an opportunity to fine-tune molecular properties through the electronic and steric influence of the methoxy group. This may be particularly advantageous in the context of drug discovery and medicinal chemistry, where subtle modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. The choice between these two building blocks will ultimately depend on the specific requirements of the synthetic target, the desired physicochemical properties, and the tolerance for additional synthetic steps. This guide provides the foundational information to assist researchers in making that strategic decision.
References
- 1. This compound | C6H12O3 | CID 3017506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 5. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. optibrium.com [optibrium.com]
- 9. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2014120480A1 - Preparation of hydroxy aldehydes - Google Patents [patents.google.com]
- 11. US4036888A - Process for the production of hydroxy-pivaldehyde - Google Patents [patents.google.com]
- 12. Biosynthesis and metabolic pathways of pivalic acid. | Sigma-Aldrich [sigmaaldrich.com]
- 13. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Spectral Analysis Guide: 3-Methoxy-2,2-dimethylpropanoic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral properties of 3-Methoxy-2,2-dimethylpropanoic acid against two structurally related alternatives: pivalic acid and 3-hydroxy-2,2-dimethylpropanoic acid. The analysis is based on proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for researchers in drug development and organic synthesis, offering detailed experimental protocols and clear data presentation to facilitate compound identification and characterization.
Executive Summary
This compound, a carboxylic acid derivative, exhibits distinct spectral features that differentiate it from its analogues, pivalic acid and 3-hydroxy-2,2-dimethylpropanoic acid. The presence of the methoxy group in the target compound introduces unique signals in both ¹H and ¹³C NMR spectra and characteristic C-O stretching in the IR spectrum. Pivalic acid serves as a baseline, representing the core 2,2-dimethylpropanoic acid structure, while 3-hydroxy-2,2-dimethylpropanoic acid offers a comparison with a hydroxyl functional group instead of a methoxy group.
Spectral Data Comparison
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectra of the three compounds.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| This compound | ~11-12 (Predicted) | Singlet | 1H | -COOH |
| 3.31 (Predicted) | Singlet | 2H | -CH₂- | |
| 3.25 (Predicted) | Singlet | 3H | -OCH₃ | |
| 1.18 (Predicted) | Singlet | 6H | -C(CH₃)₂- | |
| Pivalic Acid | 12.2 (Experimental) | Singlet | 1H | -COOH |
| 1.25 (Experimental) | Singlet | 9H | -C(CH₃)₃ | |
| 3-Hydroxy-2,2-dimethylpropanoic acid | ~3.5 (Predicted) | Singlet | 2H | -CH₂- |
| ~1.2 (Predicted) | Singlet | 6H | -C(CH₃)₂- |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | 183.9 (Predicted) | -COOH |
| 78.9 (Predicted) | -CH₂- | |
| 59.0 (Predicted) | -OCH₃ | |
| 43.1 (Predicted) | -C(CH₃)₂- | |
| 21.8 (Predicted) | -C(CH₃)₂- | |
| Pivalic Acid | 185.3 (Experimental) | -COOH |
| 38.8 (Experimental) | -C(CH₃)₃ | |
| 27.2 (Experimental) | -C(CH₃)₃ | |
| 3-Hydroxy-2,2-dimethylpropanoic acid | ~180 (Predicted) | -COOH |
| ~70 (Predicted) | -CH₂- | |
| ~40 (Predicted) | -C(CH₃)₂- | |
| ~22 (Predicted) | -C(CH₃)₂- |
IR Spectral Data
| Compound | Frequency (cm⁻¹) | Assignment |
| This compound | ~2950-2850 (Predicted) | C-H stretch (alkane) |
| ~2800-2700 (Predicted) | O-H stretch (acid) | |
| ~1710 (Predicted) | C=O stretch (acid) | |
| ~1100 (Predicted) | C-O stretch (ether) | |
| Pivalic Acid | 2975, 2879, 2650, 2570 | C-H, O-H stretch (acid) |
| 1700 | C=O stretch (acid) | |
| 3-Hydroxy-2,2-dimethylpropanoic acid | ~3400 (broad) | O-H stretch (alcohol) |
| ~2960 | C-H stretch (alkane) | |
| ~2600 (broad) | O-H stretch (acid) | |
| ~1700 | C=O stretch (acid) |
Experimental Protocols
Standard protocols for obtaining the spectral data are outlined below.
¹H and ¹³C NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The ¹H NMR spectra are acquired on a 300 or 400 MHz spectrometer, and ¹³C NMR spectra are acquired on the same instrument at a corresponding frequency (75 or 100 MHz). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom.
Infrared (IR) Spectroscopy
For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop is placed between two salt plates. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded and automatically subtracted from the sample spectrum.
Visualization of Spectral-Structural Relationships
The following diagrams illustrate the key structural features of this compound and their expected correlations in the NMR and IR spectra.
Caption: Correlation of functional groups in this compound to their predicted NMR and IR signals.
Caption: General workflow for acquiring NMR and IR spectra of a chemical compound.
Comparative Study of Catalysts for a Proposed Synthesis of 3-Methoxypivalic Acid
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Route
The synthesis of 3-Methoxypivalic acid can be envisioned through a two-step process:
-
Synthesis of 3-Hydroxypivalic Acid: This intermediate can be prepared via an aldol condensation of isobutyraldehyde and formaldehyde to yield 3-hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde), followed by an oxidation step.
-
O-Methylation of 3-Hydroxypivalic Acid: The hydroxyl group of 3-Hydroxypivalic acid can be methylated using a Williamson ether synthesis to afford the final product, 3-Methoxypivalic acid.
This guide will compare catalysts for both of these key transformations.
Step 1: Synthesis of 3-Hydroxypivalic Acid Precursor via Aldol Condensation
The initial aldol condensation between isobutyraldehyde and formaldehyde is a critical step. The choice of catalyst significantly impacts the conversion, selectivity, and reaction conditions.
Data Presentation: Comparison of Catalysts for Aldol Condensation
| Catalyst Type | Catalyst Example | Conversion (%) | Selectivity (%) for Hydroxypivaldehyde | Reaction Time | Temperature (°C) | Pressure (Atm) | Reference |
| Tertiary Amine | Triethylamine | 98 | 96 | 2 h | 90 | 1 | [1] |
| Ion Exchange Resin | Weakly basic anion exchange resin | 95 | 98 | >7 h | 60 | 1 | [1][2] |
| Alkali Hydroxide | Sodium Hydroxide | 85 | <70 | 4 h | 70 | 1 | [1] |
| Phase Transfer Catalyst | Benzyltrimethylammonium hydroxide | 100 | 100 | 1 h | 20 | 1 | [1][3][4] |
Note: The subsequent oxidation of hydroxypivaldehyde to 3-hydroxypivalic acid can be achieved using various oxidizing agents. A common method involves the use of hydrogen peroxide. Alternatively, catalysts such as phosphotungstic acid or N-hydroxyphthalimide (NHPI) with oxygen can be employed for the oxidation of aldehydes to carboxylic acids.[5]
Step 2: O-Methylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ethers. This step involves the deprotonation of the hydroxyl group of 3-Hydroxypivalic acid to form an alkoxide, which then undergoes a nucleophilic substitution with a methylating agent. The choice of base and methylating agent is crucial for an efficient reaction.
Data Presentation: Comparison of Reagents for Williamson Ether Synthesis
| Base Catalyst | Methylating Agent | Typical Substrate | Solvent | Typical Yield (%) | Reference |
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Alcohols | THF, DMF | High | [6][7][8] |
| Sodium Hydroxide (NaOH) | Dimethyl Sulfate ((CH₃)₂SO₄) | Phenols, Alcohols | Water, Biphasic | 89-92 (for gallic acid) | [9] |
| Potassium Carbonate (K₂CO₃) | Dimethyl Carbonate ((CH₃)₂CO₃) | Phenols | DMF, Triglyme | Quantitative (for phenol) | [10] |
| Silver Oxide (Ag₂O) | Methyl Iodide (CH₃I) | Sugars (polyols) | DMF | 85 (for glucose) | [11] |
Note: Yields are highly substrate-dependent. For the methylation of 3-Hydroxypivalic acid, optimization of reaction conditions would be necessary.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxypivalic Acid
A. Aldol Condensation using a Phase Transfer Catalyst (to form Hydroxypivaldehyde) [1][3]
-
To a stirred solution of formaldehyde (1.0 mol) in water, add isobutyraldehyde (1.1 mol).
-
Add benzyltrimethylammonium hydroxide (0.04 mol) as a 40% aqueous solution.
-
Maintain the reaction temperature at 20°C with efficient stirring.
-
Monitor the reaction progress by GC analysis. The reaction is typically complete within 1 hour, showing full conversion of isobutyraldehyde.
-
The product, hydroxypivaldehyde, can be extracted with a suitable organic solvent.
B. Oxidation of Hydroxypivaldehyde [5]
-
Dissolve the hydroxypivaldehyde from the previous step in a suitable solvent (e.g., acetonitrile).
-
Add N-hydroxyphthalimide (NHPI) (5 mol%).
-
Bubble oxygen through the solution while stirring at room temperature.
-
Monitor the reaction by TLC or GC until the aldehyde is consumed.
-
Work-up involves removing the catalyst and solvent, followed by purification of the resulting 3-Hydroxypivalic acid.
Step 2: O-Methylation of 3-Hydroxypivalic Acid (Williamson Ether Synthesis)[6][8]
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 3-Hydroxypivalic acid (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0°C and add sodium hydride (NaH) (1.1 equiv) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add dimethyl sulfate ((CH₃)₂SO₄) (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of water at 0°C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-Methoxypivalic acid.
Mandatory Visualization
Caption: Proposed two-step experimental workflow for the synthesis of 3-Methoxypivalic acid.
Caption: Mechanism of the Williamson ether synthesis for the O-methylation of 3-Hydroxypivalic acid.
References
- 1. scribd.com [scribd.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alcohols and Ethers [chem.latech.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Tale of Two Acids: Mosher's Acid, the Established Veteran, vs. 3-Methoxy-2,2-dimethylpropanoic Acid, the Enigmatic Newcomer, in Enantiomeric Excess Determination
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the purity, efficacy, and safety of chiral molecules. Chiral derivatizing agents (CDAs) that react with enantiomers to form diastereomers, distinguishable by NMR spectroscopy, are invaluable tools in this endeavor. For decades, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) has been a gold standard in this field. This guide provides a comprehensive comparison between the well-documented Mosher's acid and the lesser-known 3-Methoxy-2,2-dimethylpropanoic acid for the determination of enantiomeric excess.
This comparison reveals a significant disparity in the available scientific literature and experimental data. While Mosher's acid is a thoroughly vetted and widely applied CDA, this compound appears to be a novel or niche compound with no readily available data supporting its use for determining enantiomeric excess. Therefore, this guide will focus on a detailed exploration of Mosher's acid, highlighting its established protocols and performance, while noting the current lack of information for this compound.
Mosher's Acid: The Benchmark in Chiral Derivatization
Mosher's acid, first introduced by Harry S. Mosher in 1969, is a chiral carboxylic acid that is converted to its more reactive acid chloride (Mosher's acid chloride) to derivatize chiral alcohols and amines.[1] The resulting diastereomeric esters or amides exhibit distinct chemical shifts in ¹H and ¹⁹F NMR spectra, allowing for the quantification of each enantiomer in a mixture.[1]
Performance Characteristics of Mosher's Acid
| Feature | Description | Advantages | Disadvantages |
| Principle of Operation | Converts enantiomers into diastereomers via ester or amide formation, which are distinguishable by NMR spectroscopy. | Well-established and reliable method.[2] | Requires derivatization of the analyte. |
| Analyte Scope | Primarily used for chiral secondary alcohols and primary amines.[1][2] | Broad applicability for these common functional groups. | Can be challenging with sterically hindered or sensitive substrates. |
| NMR Analysis | ¹H and ¹⁹F NMR are used to analyze the diastereomeric derivatives. The trifluoromethyl group provides a clean signal in ¹⁹F NMR. | Clear and often well-resolved signals. | Requires access to an NMR spectrometer. |
| Determination of Absolute Configuration | The anisotropic effect of the phenyl group in the Mosher's ester/amide allows for the determination of the absolute configuration of the analyte by analyzing the differences in chemical shifts (Δδ) between the (R)- and (S)-MTPA derivatives.[3] | Provides valuable stereochemical information beyond just enantiomeric excess. | Requires the synthesis of both diastereomers and careful analysis of NMR data. |
| Racemization | The absence of an α-proton to the carboxyl group prevents racemization of the reagent during derivatization. | Ensures the stereochemical integrity of the CDA. | Not applicable. |
This compound: An Unknown Contender
In stark contrast to Mosher's acid, there is a significant lack of published research, application notes, or comparative studies on the use of this compound as a chiral derivatizing agent for the determination of enantiomeric excess. While some commercial suppliers may list it under the category of "chiral resolving agents," no experimental data or protocols for its application in NMR-based ee determination are readily available in the scientific literature.
This absence of data makes a direct comparison of its performance with Mosher's acid impossible at this time. Researchers considering this reagent should proceed with caution and would need to undertake foundational research to validate its efficacy, develop protocols, and establish its advantages and limitations.
Experimental Protocols: The Mosher's Acid Method
The following is a general protocol for the derivatization of a chiral secondary alcohol with Mosher's acid chloride and subsequent NMR analysis.
Materials:
-
Chiral alcohol of unknown enantiomeric excess
-
(R)- and (S)-Mosher's acid chloride
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
-
Standard laboratory glassware
Derivatization Procedure (Preparation of Mosher's Esters):
-
Sample Preparation: In two separate, dry NMR tubes, dissolve a small amount (1-5 mg) of the chiral alcohol in approximately 0.5 mL of anhydrous DCM.
-
Addition of Base: To each tube, add a slight excess (1.1-1.5 equivalents) of anhydrous pyridine.
-
Addition of Mosher's Acid Chloride: To one tube, add a slight excess (1.1 equivalents) of (R)-Mosher's acid chloride. To the second tube, add a slight excess (1.1 equivalents) of (S)-Mosher's acid chloride.
-
Reaction: Cap the NMR tubes and gently agitate to mix the reagents. Allow the reactions to proceed at room temperature. The reaction progress can be monitored by TLC or NMR. The reaction is typically complete within 30 minutes to a few hours.
-
Work-up (Optional but Recommended): For cleaner NMR spectra, the reaction mixture can be diluted with a larger volume of DCM and washed successively with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent removed under reduced pressure. The resulting crude Mosher's ester is then redissolved in CDCl₃ for NMR analysis.
NMR Analysis:
-
Acquire Spectra: Acquire ¹H NMR spectra for both the (R)- and (S)-Mosher's ester derivatives. If available, ¹⁹F NMR can also be acquired.
-
Identify Diastereomeric Signals: Carefully identify signals corresponding to the protons of the alcohol moiety in both spectra. Due to the chiral environment, corresponding protons in the two diastereomers will have different chemical shifts.
-
Calculate Enantiomeric Excess: Integrate a pair of well-resolved signals corresponding to the two diastereomers. The enantiomeric excess (ee) can be calculated using the following formula:
ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100
-
Determine Absolute Configuration (Advanced): To determine the absolute configuration, a more detailed analysis of the chemical shift differences (Δδ = δS - δR) for various protons in the alcohol moiety is required. A consistent pattern of positive and negative Δδ values can be used to assign the absolute stereochemistry based on the established conformational model of Mosher's esters.[3]
Visualizing the Workflow
The logical flow of determining enantiomeric excess and absolute configuration using Mosher's acid is depicted in the following diagrams.
Caption: Workflow for enantiomeric excess and absolute configuration determination using Mosher's acid.
Caption: Key components in the derivatization reaction with Mosher's acid chloride.
Conclusion
For the determination of enantiomeric excess of chiral alcohols and amines by NMR spectroscopy, Mosher's acid remains a powerful and reliable tool with a vast body of supporting literature and well-established protocols. Its ability to also aid in the determination of absolute configuration adds significant value.
In contrast, this compound is currently an unknown quantity in this application. The lack of available data prevents any meaningful comparison and suggests that it is not a widely adopted or validated chiral derivatizing agent for this purpose. Researchers seeking a dependable method for ee determination are advised to rely on established reagents like Mosher's acid or other well-documented alternatives. Future studies may elucidate the potential of this compound, but for now, it remains outside the canon of trusted chiral derivatizing agents.
References
- 1. Mosher's acid - Wikipedia [en.wikipedia.org]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
Comparative Analysis of Reaction Intermediates in the Chemistry of 3-Methoxy-2,2-dimethylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction intermediates involved in the synthesis and subsequent reactions of 3-methoxy-2,2-dimethylpropanoic acid. Due to the limited direct experimental data on the reaction intermediates of this compound, this guide leverages detailed experimental protocols and data from the synthesis of its close structural analog, methyl 3-hydroxy-2,2-dimethylpropanoate. This information is supplemented with established reaction mechanisms for sterically hindered carboxylic acids to provide a comprehensive overview for research and development purposes.
I. Synthesis of this compound: A Proposed Pathway and Its Intermediates
A plausible synthetic route to this compound involves the methylation of its corresponding hydroxy ester precursor, methyl 3-hydroxy-2,2-dimethylpropanoate, followed by hydrolysis. The characterization of intermediates in such a sequence is crucial for optimizing reaction conditions and ensuring product purity.
Proposed Synthetic Pathway:
A common method for the synthesis of the precursor, methyl 3-hydroxy-2,2-dimethylpropanoate, involves the reaction of an appropriate aldehyde with a ketene acetal. Following the formation of the hydroxy ester, a Williamson ether synthesis can be employed to introduce the methoxy group, and subsequent ester hydrolysis yields the target carboxylic acid.
Diagram of the Proposed Synthetic Workflow
A Comparative Guide to the Mass Spectrometry Analysis of 3-Methoxy-2,2-dimethylpropanoic Acid Esters
In the landscape of analytical chemistry, particularly within metabolomics and drug development, the sensitive and accurate quantification of small molecules is paramount. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for this purpose, but many analytes require chemical derivatization to improve their chromatographic behavior and mass spectrometric detection. This guide provides a comparative overview of using 3-Methoxy-2,2-dimethylpropanoic acid for esterification derivatization, benchmarking it against other common derivatization strategies.
Introduction to Derivatization for Mass Spectrometry
Derivatization is a chemical modification process that transforms an analyte into a new compound with more desirable properties for analysis. The primary goals of derivatization for mass spectrometry are to:
-
Increase Volatility: For GC-MS analysis, non-volatile compounds like alcohols, amines, and carboxylic acids must be converted into more volatile derivatives.
-
Improve Thermal Stability: Derivatization can prevent the thermal degradation of analytes in the hot GC injection port and column.
-
Enhance Ionization Efficiency: By introducing easily ionizable groups, derivatization can significantly improve the sensitivity of detection in both GC-MS and LC-MS.[1]
-
Induce Characteristic Fragmentation: Derivatizing agents can be chosen to produce specific and predictable fragmentation patterns in the mass spectrometer, aiding in structural elucidation and quantification.[2]
-
Enable Chiral Separation: Chiral derivatizing agents can be used to separate enantiomers on a non-chiral chromatographic column.[3]
Common derivatization reactions include silylation, acylation, and alkylation.[2] this compound is utilized as an acylating agent, specifically for the esterification of hydroxyl and amino groups.
Comparison of Derivatization Strategies
The choice of derivatization reagent depends on the functional groups present in the analyte, the analytical technique being used, and the specific requirements of the assay. Below is a comparison of silylation, a common acylation method (using trifluoroacetic anhydride - TFAA), and esterification with this compound.
| Feature | Silylation (e.g., BSTFA) | Acylation (e.g., TFAA) | Esterification with this compound |
| Target Analytes | Alcohols, phenols, carboxylic acids, amines, amides | Alcohols, phenols, primary and secondary amines[4] | Alcohols, phenols, primary and secondary amines |
| Reaction Conditions | Mild; often at room temperature or with gentle heating. | Can be harsh, often requiring heating and a catalyst. Byproducts can be corrosive.[2] | Typically requires activation of the carboxylic acid (e.g., to an acid chloride) and a base catalyst. Reaction conditions can be tailored to be mild. |
| Derivative Stability | Derivatives can be sensitive to moisture.[2] | Generally stable. | Expected to be stable under typical analytical conditions. |
| Volatility of Derivatives | Good increase in volatility. | Excellent increase in volatility due to fluorination.[2] | Moderate increase in volatility. The bulky t-butyl group contributes to volatility. |
| Mass Spectral Characteristics | Characteristic ions (e.g., m/z 73 for TMS) and predictable fragmentation. | Introduces a significant mass shift and fluorine atoms, which can be useful for detection. | The methoxy and dimethylpropyl groups are expected to produce characteristic fragment ions, aiding in identification. |
| Advantages | Versatile for a wide range of functional groups, mild reaction conditions. | Highly volatile derivatives, good for GC-MS. Electron-capturing properties of fluoroacyl groups enhance sensitivity in electron capture detection.[2] | Potentially provides unique fragmentation patterns for structural confirmation. The bulky group may improve chromatographic resolution. |
| Disadvantages | Moisture sensitivity of reagents and derivatives.[2] | Harsh reaction conditions can degrade some analytes. Corrosive byproducts (e.g., HCl).[2] | Reagent may not be commercially available and requires synthesis. Derivatization is a two-step process (activation then reaction). |
Experimental Protocols
Derivatization of a Model Alcohol with this compound
This protocol describes a general procedure for the derivatization of a primary or secondary alcohol using 3-methoxy-2,2-dimethylpropanoyl chloride, the activated form of the acid.
Materials:
-
3-Methoxy-2,2-dimethylpropanoyl chloride
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Alcohol analyte
-
Internal standard
-
Nitrogen gas supply
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: To 100 µL of a solution of the alcohol analyte and internal standard in the anhydrous solvent, add 50 µL of anhydrous pyridine.
-
Derivatization Reaction: Add a 2-fold molar excess of 3-methoxy-2,2-dimethylpropanoyl chloride to the sample mixture.
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Solvent Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane, ethyl acetate) for GC-MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS.
Mass Spectral Fragmentation of this compound Esters
The electron ionization (EI) mass spectra of esters typically show a molecular ion peak (M+•), although it may be weak for larger molecules.[5] Common fragmentation pathways for esters include:
-
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR) or the alkyl group from the acid moiety.
-
McLafferty Rearrangement: If a gamma-hydrogen is present in the acid or alcohol chain, a neutral alkene molecule can be eliminated.
For esters of this compound, the following characteristic fragmentation patterns are expected:
-
Loss of the alkoxy group: [M - OR]+
-
Formation of a characteristic acylium ion: A prominent peak at m/z 115, corresponding to the [CH3OC(CH3)2CO]+ fragment.
-
Cleavage within the acid moiety: Loss of a methyl group (-CH3) from the t-butyl group, resulting in an [M - 15]+ ion. Loss of the methoxy group (-OCH3), resulting in an [M - 31]+ ion.
Visualizing the Workflow and Fragmentation
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a plausible mass spectral fragmentation pathway.
Caption: Experimental workflow for the derivatization of an analyte.
References
- 1. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Assessing the Stereochemical Purity of 3-Methoxy-2,2-dimethylpropanoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of stereochemical purity is a critical aspect of characterizing chiral molecules such as derivatives of 3-Methoxy-2,2-dimethylpropanoic acid. The spatial arrangement of atoms in these molecules can significantly influence their pharmacological and toxicological properties. This guide provides an objective comparison of the primary analytical techniques used for assessing enantiomeric purity, complete with supporting principles and generalized experimental protocols.
Comparison of Analytical Techniques
The stereochemical purity of this compound derivatives is primarily assessed using chromatographic and spectroscopic methods. The choice of technique often depends on factors such as the required accuracy, sample throughput, and the availability of instrumentation. The most common methods are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing or Solvating Agents, and Chiral Gas Chromatography (GC).
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP).[1][2][3] | High accuracy and resolution, applicable to a wide range of compounds, direct analysis without derivatization.[3] | Requires specialized and often expensive chiral columns, method development can be time-consuming.[4] | Quantitative determination of enantiomeric excess (% ee). |
| NMR Spectroscopy | Indirect analysis where enantiomers are converted into diastereomers using a chiral derivatizing agent (e.g., Mosher's acid), which are distinguishable by NMR.[5] Chiral solvating agents can also be used to form transient diastereomeric complexes.[5][6] | Provides structural information, can also be used to determine absolute configuration, relatively fast analysis once derivatization is complete.[1][7] | Requires derivatization which can be incomplete or cause kinetic resolution, lower sensitivity compared to chromatographic methods.[8] | Determination of enantiomeric excess and absolute configuration. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase or after derivatization to form volatile diastereomers. | High resolution and sensitivity, suitable for volatile and thermally stable compounds. | Limited to volatile and thermally stable analytes, may require derivatization. | Analysis of volatile derivatives or enantiomers. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by chiral molecules. The signal is proportional to the enantiomeric excess.[9][10] | High-throughput screening potential, provides information on absolute configuration.[9] | Less universally applicable than HPLC or NMR, requires a chromophore near the stereocenter. | High-throughput screening and determination of absolute configuration. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To directly separate and quantify the enantiomers of a this compound derivative.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For carboxylic acids, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) or anion-exchange type columns (e.g., CHIRALPAK QN-AX) are often effective.[1][4]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an acidic modifier (e.g., trifluoroacetic acid) is often added to improve peak shape for acidic analytes.
-
Sample Preparation: Dissolve a known concentration of the this compound derivative in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Usually ambient, but can be varied to optimize separation.
-
Detection: UV detection at a wavelength where the analyte absorbs.
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
NMR Spectroscopy using Mosher's Acid Derivatization
Objective: To indirectly determine the enantiomeric excess of a this compound derivative by converting it into diastereomeric esters.
Methodology:
-
Derivatization:
-
In a clean, dry NMR tube, dissolve the this compound derivative in a deuterated solvent (e.g., CDCl₃).
-
Add a slight excess of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). A coupling agent like DCC (dicyclohexylcarbodiimide) can be used if starting from Mosher's acid.[1]
-
Add a non-chiral tertiary amine (e.g., pyridine or triethylamine) to scavenge the HCl produced.
-
Allow the reaction to proceed to completion. It is crucial to ensure complete derivatization to avoid erroneous ee values due to kinetic resolution.[8]
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the resulting diastereomeric mixture.
-
-
Data Analysis:
-
In the ¹H or ¹⁹F NMR spectrum, identify the signals corresponding to the two diastereomers. The methoxy or CF₃ groups of the Mosher's ester are often well-resolved.[1]
-
Integrate the corresponding signals for each diastereomer.
-
Calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample. The enantiomeric excess can be calculated from the integration values (Int₁ and Int₂) of the two diastereomers: % ee = [|Int₁ - Int₂| / (Int₁ + Int₂)] x 100.
-
Data Presentation
Illustrative Chiral HPLC Data
| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |
| (R)-enantiomer | 8.24 | 158400 | 10 |
| (S)-enantiomer | 9.51 | 1425600 | 90 |
| % Enantiomeric Excess | 80% |
Illustrative ¹⁹F NMR Data after Derivatization with (R)-Mosher's Acid Chloride
| Diastereomer | Chemical Shift (ppm) | Integration | Percentage (%) |
| Diastereomer 1 (from R-acid) | -71.5 | 1.0 | 50 |
| Diastereomer 2 (from S-acid) | -71.8 | 1.0 | 50 |
| % Enantiomeric Excess | 0% (Racemic) |
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. jfda-online.com [jfda-online.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 10. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
literature comparison of "3-Methoxy-2,2-dimethylpropanoic acid" synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the production of 3-Methoxy-2,2-dimethylpropanoic acid, a valuable building block in the development of various pharmaceutical compounds. The routes are evaluated based on their reaction yields, conditions, and the nature of the starting materials, offering insights to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a carboxylic acid derivative whose structural motif is of interest in medicinal chemistry. The presence of the methoxy group and the sterically hindered dimethylated propanoic acid backbone can impart unique physicochemical properties to molecules, influencing their metabolic stability, lipophilicity, and binding interactions with biological targets. Consequently, efficient and scalable synthetic access to this compound is of significant interest. This guide compares two plausible synthetic strategies: the direct methylation of a hydroxyl precursor and a Williamson ether synthesis approach starting from a halogenated intermediate.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and requirements.
| Parameter | Route 1: Methylation of Hydroxyl Precursor | Route 2: Williamson Ether Synthesis from Halogenated Precursor |
| Starting Material | Methyl 3-hydroxy-2,2-dimethylpropanoate | 3-Bromo-2,2-dimethylpropanoic acid |
| Key Reagents | Dimethyl sulfate, Sodium hydride | Sodium methoxide |
| Reaction Steps | 2 (Methylation followed by Hydrolysis) | 1 |
| Overall Yield | High (estimated based on analogous reactions) | Moderate to High (estimated) |
| Reaction Conditions | Mild to moderate | Moderate |
| Scalability | Good | Good |
| Safety Considerations | Dimethyl sulfate is highly toxic and carcinogenic. Sodium hydride is flammable. | Sodium methoxide is corrosive and moisture-sensitive. |
Synthesis Route 1: Methylation of the Hydroxyl Group in a Precursor
This two-step approach commences with the readily available precursor, methyl 3-hydroxy-2,2-dimethylpropanoate, which is first O-methylated and then hydrolyzed to yield the final carboxylic acid.
Step 1: O-Methylation of Methyl 3-hydroxy-2,2-dimethylpropanoate
The hydroxyl group of the starting ester is converted to a methoxy group using a suitable methylating agent in the presence of a base.
Experimental Protocol:
To a solution of methyl 3-hydroxy-2,2-dimethylpropanoate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), is added sodium hydride (1.1 equivalents) in portions at 0 °C. The resulting mixture is stirred for 30 minutes, allowing for the formation of the corresponding alkoxide. Dimethyl sulfate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water and the product, methyl 3-methoxy-2,2-dimethylpropanoate, is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Hydrolysis of Methyl 3-methoxy-2,2-dimethylpropanoate
The methyl ester is then hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol:
The methyl 3-methoxy-2,2-dimethylpropanoate obtained from the previous step is dissolved in a mixture of methanol and water. An excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), is added, and the mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the methanol is removed under reduced pressure. The aqueous residue is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Synthesis Route 2: Williamson Ether Synthesis from a Halogenated Precursor
This route involves a one-step nucleophilic substitution reaction where a halogenated precursor is treated with a methoxide source.
Experimental Protocol:
Sodium methoxide (1.1 equivalents) is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere. To this solution, 3-bromo-2,2-dimethylpropanoic acid (1.0 equivalent) is added. The reaction mixture is heated to reflux for 4-8 hours and monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl). The product is then extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound. Further purification can be achieved by recrystallization or column chromatography.
Logical Flow of Synthesis Comparison
Caption: Comparative workflow of two synthesis routes for this compound.
Conclusion
Both presented routes offer viable pathways for the synthesis of this compound.
Route 1 (Methylation of Hydroxyl Precursor) is a two-step process that benefits from a readily available starting material. The methylation of alcohols is a well-established and generally high-yielding reaction. However, this route involves the use of highly toxic and carcinogenic dimethyl sulfate and pyrophoric sodium hydride, necessitating stringent safety precautions.
Route 2 (Williamson Ether Synthesis) provides a more direct, one-step approach. The success of this route is contingent on the availability of the halogenated starting material. While conceptually simpler, the reaction may require careful optimization to maximize yield and minimize potential side reactions.
The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. For larger-scale production, the development of a safe and efficient protocol for the Williamson ether synthesis might be advantageous due to its single-step nature. For laboratory-scale synthesis where the hydroxyl precursor is readily on hand, the methylation route, with appropriate safety measures, presents a reliable option.
Safety Operating Guide
Safe Disposal of 3-Methoxy-2,2-dimethylpropanoic Acid: A Procedural Guide
For Immediate Reference: Do not dispose of 3-Methoxy-2,2-dimethylpropanoic acid down the drain or in regular trash. This substance is classified as hazardous and requires specialized disposal procedures.
This guide provides essential safety and logistical information for the proper disposal of this compound, a chemical that requires careful handling due to its potential health hazards. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye damage or irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Due to these hazards, this chemical is considered a hazardous waste and must be managed accordingly.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant aerosolization or dust is expected, a respirator may be necessary.
Segregation and Storage of Waste
Proper segregation and storage are the first steps in the disposal process:
-
Incompatible Materials: Store waste this compound separately from strong oxidizing agents, strong bases, and any other incompatible chemicals to prevent violent reactions.[2]
-
Waste Container:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[2][3] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option.
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[3]
-
Never mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Corrosive," "Irritant").
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2][3] This area should be at or near the point of generation and away from general laboratory traffic.
Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal service. The following steps outline the process for preparing the waste for pickup:
-
Container Sealing: Once the waste container is full (leaving some headspace for expansion), securely seal the lid.[2]
-
Final Labeling: Ensure the label on the container is complete and accurate.
-
Contact EHS: Arrange for a hazardous waste pickup with your institution's EHS department or a contracted waste disposal company.[3] Provide them with the necessary information about the waste, including its chemical name and quantity.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the chemical.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
| Hazard Classification | GHS Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 1 / 2A |
| Specific Target Organ Toxicity | Category 3 |
Table 1: GHS Hazard Classifications for this compound.
Disposal Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
